Product packaging for Methyl 4-bromo-3-(bromomethyl)benzoate(Cat. No.:CAS No. 142031-67-2)

Methyl 4-bromo-3-(bromomethyl)benzoate

Cat. No.: B185944
CAS No.: 142031-67-2
M. Wt: 307.97 g/mol
InChI Key: GRJDNFSKEWOMIM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(bromomethyl)benzoate is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B185944 Methyl 4-bromo-3-(bromomethyl)benzoate CAS No. 142031-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDNFSKEWOMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466667
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-67-2
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-(bromomethyl)benzoate
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Foundational & Exploratory

Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the esterification of 4-bromo-3-methylbenzoic acid, followed by a selective radical bromination of the methyl group. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the conversion of 4-bromo-3-methylbenzoic acid to its corresponding methyl ester, Methyl 4-bromo-3-methylbenzoate. This is typically accomplished through a standard Fischer esterification or by using a milder methylating agent.

The second and key step is the selective free-radical bromination of the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate. This transformation is most effectively carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. This method, known as the Wohl-Ziegler bromination, favors substitution at the benzylic position over electrophilic aromatic substitution.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantReagentProductTypical YieldPurity
1. Esterification4-bromo-3-methylbenzoic acidMethanol, H₂SO₄ (cat.)Methyl 4-bromo-3-methylbenzoate>95%>98%
2. BrominationMethyl 4-bromo-3-methylbenzoateN-Bromosuccinimide (NBS), AIBNThis compound70-85%>97%

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate

Materials:

  • 4-bromo-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 eq) while cooling in an ice bath.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield Methyl 4-bromo-3-methylbenzoate as a solid, which can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride or other suitable non-polar solvent

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in carbon tetrachloride (10-15 mL per gram of ester).

  • Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.

  • The reaction mixture is heated to reflux (approximately 77°C for carbon tetrachloride) and stirred vigorously. The reaction can be initiated and accelerated by irradiation with a UV lamp.

  • The reaction is monitored by TLC for the disappearance of the starting material. The reaction time is typically in the range of 2-6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key bromination step.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Radical Bromination A 4-bromo-3-methylbenzoic acid B Methyl 4-bromo-3-methylbenzoate A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 4-bromo-3-methylbenzoate D This compound C->D NBS, AIBN CCl₄, Reflux

Caption: Synthetic workflow for this compound.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Heat StartMat Methyl 4-bromo-3-methylbenzoate BenzylicRadical Benzylic Radical StartMat->BenzylicRadical R• StartMat->BenzylicRadical Br• Product This compound BenzylicRadical->Product Br₂ BenzylicRadical->Product NBS NBS NBS BrRadical Br• NBS->BrRadical R• or light SuccinimideRadical Succinimide Radical HBr HBr

"physicochemical properties of Methyl 4-bromo-3-(bromomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-(bromomethyl)benzoate is a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive benzylic bromide and an aryl bromide, allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its chemical reactivity and potential applications in drug discovery.

Physicochemical Properties

The available data for this compound is summarized below. Due to the limited information on this specific compound, some properties have been calculated or inferred from closely related analogues.

PropertyValueSource
CAS Number 142031-67-2[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [2]
Physical Form Solid, Semi-solid, or Liquid Lump[1]
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, 2-8°C; Sealed in a dry place at room temperature[1][2]
InChI Key GRJDNFSKEWOMIM-UHFFFAOYSA-N[1]
SMILES COC(=O)c1ccc(Br)c(c1)CBrInferred

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient method is the radical bromination of the commercially available precursor, Methyl 4-bromo-3-methylbenzoate, using N-bromosuccinimide (NBS). This method is widely used for the selective bromination of benzylic positions.[3][4]

Proposed Experimental Protocol: Radical Bromination

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • A radical initiator, e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous solvent, e.g., Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in the chosen anhydrous solvent.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 eq of AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl 4-bromo-3-methylbenzoate Methyl 4-bromo-3-methylbenzoate Reaction_Vessel Reaction at Reflux Methyl 4-bromo-3-methylbenzoate->Reaction_Vessel NBS N-Bromosuccinimide NBS->Reaction_Vessel AIBN AIBN (Initiator) AIBN->Reaction_Vessel Solvent Anhydrous Solvent (e.g., CCl4) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The benzylic bromide at the 3-position is highly susceptible to nucleophilic substitution reactions, while the aryl bromide at the 4-position is amenable to metal-catalyzed cross-coupling reactions. This allows for a stepwise and controlled introduction of various functional groups.

Key Reactions:

  • Nucleophilic Substitution at the Benzylic Position: The bromomethyl group can react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse side chains.

  • Palladium-Catalyzed Cross-Coupling at the Aryl Position: The aryl bromide can participate in reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecules, including those with potential biological activity. Its structural analogues are known to be used in the preparation of anti-HIV agents and aldose reductase inhibitors.[5]

Reactivity Diagram

Reactivity_Diagram cluster_nucleophilic Nucleophilic Substitution (Benzylic Position) cluster_coupling Cross-Coupling (Aryl Position) Start This compound Nuc_Sub Reaction with Nucleophiles (Nu-) Start->Nuc_Sub High Reactivity Coupling Pd-catalyzed Cross-Coupling Start->Coupling Requires Catalyst Product_Nuc Product of Substitution Nuc_Sub->Product_Nuc Product_Coup Product of Coupling Coupling->Product_Coup

Caption: Differential reactivity of this compound.

Spectral Data (Predicted)

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the benzylic methylene protons of the bromomethyl group (~4.5-4.9 ppm).

    • Aromatic protons in the range of ~7.5-8.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR:

    • A peak for the methyl ester carbon (~52 ppm).

    • A peak for the benzylic carbon of the bromomethyl group (~30-35 ppm).

    • Aromatic carbon peaks in the range of ~120-140 ppm.

    • A peak for the carbonyl carbon of the ester (~165 ppm).

  • IR Spectroscopy:

    • A strong carbonyl (C=O) stretching band for the ester at ~1720-1740 cm⁻¹.

    • C-H stretching bands for the aromatic and methyl groups.

    • C-Br stretching bands.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two bromine atoms.

Safety and Handling

This compound is classified as a hazardous substance.[1]

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its distinct reactive sites offer significant opportunities for the synthesis of diverse and complex organic molecules. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, which should aid researchers in leveraging its potential in drug discovery and development. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.

References

In-Depth Technical Guide: Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142031-67-2

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of Methyl 4-bromo-3-(bromomethyl)benzoate, a key chemical intermediate for scientific research and pharmaceutical development. This document consolidates essential chemical and physical data, a detailed synthesis protocol, and safety information to support its application in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a disubstituted benzoate ester containing two bromine atoms, making it a versatile reagent in organic synthesis. The presence of both an aryl bromide and a benzylic bromide offers orthogonal reactivity, allowing for selective functionalization at different positions of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142031-67-2[1][2]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance White to off-white solid/flakes[1]
Purity ≥95%
Predicted Boiling Point 356.9 ± 32.0 °C[1]
Predicted Density 1.780 ± 0.06 g/cm³[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the radical bromination of Methyl 4-bromo-3-methylbenzoate.[1]

Experimental Procedure:

  • Reaction Setup: In a 6-liter reactor equipped with a condenser, a central mechanical stirrer, and a thermometer, add 575 g (2.5 mol) of Methyl 4-bromo-3-methylbenzoate and 3 liters of methylene chloride.[1]

  • Addition of Reagents: To the stirred solution, add 494 g (2.75 mol) of N-bromosuccinimide (NBS) and 17 g (0.05 mol) of benzoyl peroxide (70% in water) as a radical initiator.[1]

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a 1000-watt lamp for 10 hours to facilitate the bromination of the methyl group.[1]

  • Work-up: After the reaction is complete, wash the mixture twice with 1 liter of water, followed by a wash with 1 liter of saturated sodium chloride solution.[1]

  • Isolation and Purification: Evaporate the methylene chloride to obtain the crude product. Recrystallize the crude solid from heptane to yield 596 g of this compound as off-white crystals.[1]

Diagram 1: Synthesis of this compound

G A Methyl 4-bromo-3-methylbenzoate D This compound A->D Radical Bromination B N-bromosuccinimide (NBS) Benzoyl Peroxide (initiator) C Methylene Chloride (solvent) Reflux, Light (1000W lamp) G A This compound B Nucleophilic Substitution (at -CH2Br) A->B C Cross-Coupling Reactions (at Ar-Br) A->C D Diverse Molecular Scaffolds B->D C->D

References

Technical Guide: Spectral Analysis of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-(bromomethyl)benzoate is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its bifunctional nature, possessing two distinct bromine-containing reactive sites—an aryl bromide and a benzylic bromide—allows for selective and sequential chemical modifications. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for this compound.

Due to the limited availability of specific experimental data in publicly accessible databases and literature for this compound, this guide presents predicted spectral data alongside a general experimental protocol for acquiring such data. The predicted data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Data Presentation

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These tables provide a clear and structured format for the expected chemical shifts (δ), multiplicities, and assignments for each unique proton and carbon atom in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.13d1HAr-H
~7.85dd1HAr-H
~7.70d1HAr-H
~4.70s2H-CH₂Br
~3.92s3H-OCH₃

Predicted in CDCl₃ at 400 MHz. Coupling constants (J) for aromatic protons are expected to be in the range of 8.0 Hz for ortho-coupling and ~2.0 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.5C=O
~140.0Ar-C
~134.5Ar-C
~132.0Ar-CH
~131.0Ar-CH
~129.0Ar-C
~128.5Ar-CH
~52.5-OCH₃
~31.0-CH₂Br

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of NMR spectra for a compound such as this compound.

Materials and Equipment:

  • Sample: this compound (approx. 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: 5 mm diameter, high-precision.

  • NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.

Procedure for Sample Preparation:

  • Accurately weigh the required amount of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Procedure for ¹H NMR Spectroscopy:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio are recommended.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals and analyze the multiplicities and coupling constants.

Procedure for ¹³C NMR Spectroscopy:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Utilize a proton-decoupled pulse sequence (e.g., zgpg30 or similar) to acquire the spectrum.

  • Set the spectral width to approximately 220-250 ppm.

  • A sufficient number of scans (typically 1024 or more) and a relaxation delay of 2-5 seconds are required to obtain a spectrum with an adequate signal-to-noise ratio, especially for quaternary carbons.

  • Process the FID using a Fourier transform.

  • Phase the spectrum and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The logical workflow for the spectral analysis of this compound is depicted in the following diagram.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis sample This compound dissolve Dissolve in CDCl3 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Spectroscopy transfer->h1_nmr c13_nmr 13C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Referencing ft->phasing integration Integration (1H) phasing->integration analysis Structural Assignment phasing->analysis integration->analysis final_report final_report analysis->final_report Final Report

Caption: Workflow for NMR spectral analysis.

"starting materials for Methyl 4-bromo-3-(bromomethyl)benzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the radical bromination of the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction parameters based on analogous and established chemical transformations.

Core Synthesis Pathway: Radical Bromination

The synthesis of this compound is achieved through a well-established radical substitution reaction, commonly known as the Wohl-Ziegler bromination. This reaction selectively targets the benzylic protons of the methyl group on the aromatic ring due to the stability of the resulting benzylic radical intermediate.

The primary starting material for this synthesis is Methyl 4-bromo-3-methylbenzoate . The transformation is typically accomplished using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

G cluster_reagents Reagents & Conditions cluster_reaction Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) SM Methyl 4-bromo-3-methylbenzoate Solvent Solvent (e.g., CCl4) Condition Heat (reflux) or UV light P This compound SM->P Radical Bromination

Figure 1. Synthetic pathway for this compound.

Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate stoichiometry of the starting materials and reagents. The following table summarizes the key components for the radical bromination of Methyl 4-bromo-3-methylbenzoate.

Compound Role CAS Number Molecular Formula Key Considerations
Methyl 4-bromo-3-methylbenzoateStarting Material148547-19-7C₉H₉BrO₂Purity is crucial to avoid side reactions.
N-Bromosuccinimide (NBS)Brominating Agent128-08-5C₄H₄BrNO₂Should be recrystallized if it appears yellow to ensure high reactivity and minimize side products.
Azobisisobutyronitrile (AIBN)Radical Initiator78-67-1C₈H₁₂N₄A common choice for thermal initiation.
Benzoyl Peroxide (BPO)Radical Initiator94-36-0C₁₄H₁₀O₄Another effective thermal initiator.
Carbon Tetrachloride (CCl₄)Solvent56-23-5CCl₄A traditional solvent for these reactions, though safer alternatives like chlorobenzene or ethyl acetate may be considered.

Experimental Protocol

The following is a generalized experimental protocol based on analogous procedures for benzylic bromination.[1][2] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq).

2. Reaction Execution:

  • The reaction mixture is heated to reflux. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

3. Work-up:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solid succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

4. Purification:

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or silica gel column chromatography to obtain the final product of high purity.

Reaction Parameters and Yields from Analogous Syntheses

The following table summarizes reaction conditions and reported yields for structurally similar benzylic bromination reactions, providing a valuable reference for optimizing the synthesis of this compound.

Starting Material Brominating Agent Initiator Solvent Conditions Yield Reference
Methyl 4-bromo-2-methylbenzoateNBSBPOCCl₄85 °C, 2 h97%[1]
Methyl 4-methyl-3-methoxybenzoateNBSUV lightEthyl Acetate0-5 °C, 4 h95%[3][4]
Methyl 4-methylbenzoateNBSAIBNCCl₄Reflux, 7 hNot specified[5]
Methyl 4-chloro-2-methylbenzoateNBSBPO or AIBNAcetonitrileNot specifiedNot specified[2]

Logical Workflow of the Synthesis

The synthesis process follows a logical progression from preparation to the final purified product.

G A Reaction Setup (Starting Material, NBS, Initiator, Solvent) B Initiation (Heat or UV Light) A->B C Radical Chain Reaction (Bromination) B->C D Reaction Monitoring (TLC, GC) C->D E Work-up (Filtration, Washing) D->E Upon Completion F Purification (Recrystallization or Chromatography) E->F G Final Product This compound F->G

Figure 2. Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from Methyl 4-bromo-3-methylbenzoate is a straightforward yet crucial transformation for the synthesis of advanced pharmaceutical intermediates. The use of N-Bromosuccinimide and a radical initiator provides a reliable and high-yielding method for this benzylic bromination. Careful control of reaction conditions and a thorough purification process are essential to obtain a high-purity product suitable for further synthetic applications. This guide provides the necessary technical information for researchers to successfully perform this synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Methyl Benzoates

Abstract

Methyl bromomethylbenzoates are bifunctional organic compounds of significant interest in medicinal chemistry and materials science. They serve as pivotal intermediates, primarily due to the distinct reactivity of their two functional moieties: the methyl ester and the bromomethyl group.[1] This technical guide provides a comprehensive analysis of the core reactivity of the bromomethyl group, a benzylic bromide whose behavior is intricately modulated by the electronic properties of the aromatic ring and the reaction environment. We will delve into the mechanistic dichotomy of nucleophilic substitutions (SN1 vs. SN2), the influence of ring substituents as quantified by linear free-energy relationships, the mechanics of radical reactions, and the potential for neighboring group participation. This document is intended to be a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the strategic application of these versatile building blocks.

Core Principles of Benzylic Reactivity

The notable reactivity of the bromomethyl group in methyl benzoates stems from its position adjacent to the benzene ring, a position known as "benzylic." This structural feature is the primary determinant of its chemical behavior, distinguishing it sharply from less reactive alkyl or aryl halides.

Two key factors underpin this enhanced reactivity:

  • Intermediate Stabilization: The benzene ring can effectively stabilize high-energy intermediates formed at the benzylic carbon. Both benzylic carbocations (in SN1 reactions) and benzylic radicals (in radical reactions) are stabilized through resonance, delocalizing the charge or the unpaired electron across the π-system of the ring.[2][3] This stabilization lowers the activation energy for reactions proceeding through these intermediates.[4]

  • Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr).[4] This facilitates the cleavage of the C-Br bond, which is essential for both nucleophilic substitution and elimination reactions.

This combination makes the bromomethyl group a highly effective electrophilic site for a wide array of synthetic transformations.[1]

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The most common and synthetically useful transformations of methyl bromomethylbenzoates involve the displacement of the bromide by a nucleophile.[1] These reactions can proceed through two distinct mechanisms, SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular), with the prevailing pathway dictated by the substrate structure, nucleophile strength, solvent, and temperature.[5]

The SN1 Pathway

The SN1 mechanism is a stepwise process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly captured by a nucleophile. The stability of the benzylic carbocation, afforded by resonance, makes this pathway highly accessible for benzylic halides.[6][7]

  • Key Features: Favored by weak nucleophiles (e.g., in solvolysis reactions), polar protic solvents (e.g., water, ethanol) that can solvate both the departing anion and the carbocation, and structural features that further stabilize the carbocation.[5]

Figure 1: SN1 reaction pathway for a methyl bromomethylbenzoate.

The SN2 Pathway

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This occurs via a single, pentacoordinate transition state.[8] Primary benzylic halides, such as methyl bromomethylbenzoates, are excellent substrates for SN2 reactions due to their relatively low steric hindrance.[9][10]

  • Key Features: Favored by strong nucleophiles (e.g., -OH, -CN, N₃⁻), polar aprotic solvents (e.g., DMSO, DMF, acetone) that enhance the nucleophile's reactivity, and lower temperatures.[5][9]

Figure 2: SN2 reaction pathway showing the concerted mechanism.

Influence of Aromatic Ring Substituents

The electronic nature of other substituents on the benzoate ring profoundly impacts the reactivity of the bromomethyl group. These effects can be quantitatively assessed using the Hammett equation , log(k/k₀) = σρ, which correlates reaction rates (k) with substituent constants (σ) and a reaction constant (ρ).[11]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl (-CH₃) groups are positioned ortho or para to the bromomethyl group. They stabilize the carbocation intermediate in SN1 reactions through resonance or induction, thereby accelerating the reaction rate. This results in a large, negative ρ value.[5][12]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or an additional ester group destabilize the carbocation intermediate, significantly slowing down SN1 reactions.[5][12] The ester group of the methyl benzoate itself is moderately electron-withdrawing, making methyl bromomethylbenzoate less reactive in SN1 reactions than unsubstituted benzyl bromide.[13] For SN2 reactions, EWGs can have a modest rate-enhancing effect by increasing the electrophilicity of the benzylic carbon.

A non-linear (curved) Hammett plot often signifies a change in the reaction mechanism across a series of substituted reactants—typically from an SN1 mechanism for substrates with EDGs to an SN2 mechanism for those with strong EWGs.[12][14]

Parameter Effect on SN1 Reactivity Effect on SN2 Reactivity
Substituent EDGs accelerate; EWGs decelerate.[5]EWGs can slightly accelerate; EDGs have a minor effect.
Solvent Polar protic solvents are favorable.[5]Polar aprotic solvents are favorable.[5]
Nucleophile Rate is independent of nucleophile concentration.Rate is dependent on nucleophile concentration; strong nucleophiles are favorable.[8]
Temperature Higher temperatures can favor SN1.[5]Lower temperatures can favor SN2.[5]

Table 1: Factors Influencing the Nucleophilic Substitution Pathway.

Substituent (X) in X-C₆H₄CH₂Cl σ⁺ Constant Relative Solvolysis Rate (k/k₀)
p-OCH₃-0.78~2500
p-CH₃-0.3135
H0.001
m-Cl0.370.19
p-NO₂0.780.007

Table 2: Illustrative data showing the effect of substituents on the SN1 solvolysis rate of a related system, substituted benzyl chlorides. The data highlights the dramatic rate acceleration by EDGs and deceleration by EWGs. (Data adapted for illustrative purposes).[5][12][14]

Radical Reactions: Synthesis and Reactivity

The primary synthetic route to methyl bromomethylbenzoates is the radical bromination of the corresponding methyl toluates (methyl methylbenzoates). This reaction, known as the Wohl-Ziegler bromination, leverages the relative weakness of the benzylic C-H bond.[2][15]

The reaction proceeds via a radical chain mechanism, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][15]

  • Initiation: The initiator undergoes homolytic cleavage upon heating or UV irradiation to generate a small concentration of radicals.[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield the bromomethyl product and a new bromine radical, which continues the chain.[1][16]

  • Termination: The reaction ceases when two radical species combine.[16]

radical_bromination cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat (Δ) Br• Br• 2 R•->Br• + NBS Toluene Methyl Toluate BenzylRadical Benzyl Radical Toluene->BenzylRadical + Br• - HBr Product Methyl Bromomethylbenzoate BenzylRadical->Product + Br₂ - Br• Product->Toluene Chain Continues

Figure 3: Mechanism of radical bromination (Wohl-Ziegler reaction).

Neighboring Group Participation (NGP)

In certain structural contexts, a group within the reacting molecule can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[17] For a methyl ortho-(bromomethyl)benzoate, the carbonyl oxygen of the ester group is suitably positioned to participate in the displacement of the bromide ion.

This process involves two sequential SN2-like steps:

  • The neighboring group attacks the electrophilic carbon, displacing the leaving group to form a cyclic intermediate.[18]

  • An external nucleophile attacks the cyclic intermediate, reopening the ring.[18]

NGP often leads to a significant rate enhancement compared to analogous systems where participation is not possible and results in an overall retention of stereochemistry due to the double inversion process.[18][19]

ngp_pathway start ortho-Methyl Bromomethylbenzoate intermediate Cyclic Acyl-Oxonium Ion Intermediate + Br⁻ start->intermediate Intramolecular SN2 (NGP) product Final Product (Retention of Configuration) intermediate->product External Nucleophile Attack (Nu⁻)

Figure 4: Conceptual pathway of Neighboring Group Participation (NGP).

Experimental Protocols

Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate via Radical Bromination

This protocol describes a typical Wohl-Ziegler bromination.[15][20]

  • Materials:

    • Methyl 4-methylbenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a dry round-bottom flask, dissolve methyl 4-methylbenzoate in CCl₄.

    • Add NBS and a catalytic amount of AIBN to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a UV lamp if desired.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 4-8 hours. A key visual cue is that the dense succinimide byproduct will float to the surface upon completion.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or unreacted NBS.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization (e.g., from hexanes) or column chromatography.

Protocol: General Nucleophilic Substitution (Synthesis of a Benzyl Ether)

This protocol illustrates the use of methyl 3-(bromomethyl)benzoate as an electrophile in a Williamson ether synthesis.[5]

  • Materials:

    • A chosen alcohol or phenol (e.g., phenol) (1.0 eq)

    • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) (1.2 eq)

    • Methyl 3-(bromomethyl)benzoate (1.05 eq)

    • A polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

    • Stir plate, glassware

  • Procedure:

    • Dissolve the alcohol or phenol and potassium carbonate in DMF in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding alkoxide or phenoxide salt.

    • Add the methyl 3-(bromomethyl)benzoate to the reaction mixture.

    • Heat the reaction to 50-80°C and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. Purify the resulting crude ether by column chromatography on silica gel.

workflow start Methyl Toluate step1 Radical Bromination (NBS, AIBN, CCl₄) start->step1 intermediate Methyl (Bromomethyl)benzoate step1->intermediate step2 Nucleophilic Substitution (e.g., K₂CO₃, Phenol, DMF) intermediate->step2 product Final Product (e.g., Benzyl Ether Derivative) step2->product

Figure 5: General synthetic workflow utilizing methyl bromomethylbenzoate.

Conclusion

The reactivity of the bromomethyl group in methyl benzoates is a well-defined yet multifaceted area of organic chemistry. Its behavior is dominated by its benzylic nature, which facilitates both two-step (SN1) and concerted (SN2) nucleophilic substitution pathways, as well as radical-mediated transformations. The specific reaction outcome is a predictable function of substrate electronics, nucleophile strength, solvent polarity, and temperature. A thorough understanding of these controlling factors, as outlined in this guide, allows researchers and drug development professionals to strategically employ methyl bromomethylbenzoates as versatile and reliable intermediates for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals.[21]

References

Navigating the Stability and Storage of Methyl 4-bromo-3-(bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-3-(bromomethyl)benzoate, a key reagent and intermediate in organic synthesis, demands careful handling and storage to ensure its integrity and prevent the formation of impurities. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing upon data from analogous chemical structures and established principles of chemical stability. Due to the limited availability of specific stability data for this compound, this guide leverages information on compounds sharing its core structural features: a benzoate ester and a reactive benzylic bromide.

Core Chemical Properties

PropertyValueSource
CAS Number 142031-67-2[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]

Recommended Storage Conditions

To maintain the chemical integrity of this compound, storage at -20°C is recommended.[2] This low temperature minimizes the rate of potential degradation reactions. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the benzylic bromide. The benzylic bromide is particularly susceptible to degradation.

General Stability Considerations:
ConditionExpected StabilityRationale
Temperature Unstable at elevated temperatures.Increased thermal energy can promote decomposition reactions.
Light Potentially unstable.Benzylic bromides can be light-sensitive, leading to radical formation and subsequent degradation.[3]
Moisture/Humidity Unstable.The benzylic bromide moiety is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid.[2][4]
pH Unstable in both acidic and basic conditions.The ester linkage can undergo hydrolysis under both acidic and basic conditions. The benzylic bromide is particularly reactive towards bases, leading to elimination or substitution reactions.
Oxidizing Agents Potentially unstable.Strong oxidizing agents can react with the benzylic position.[3]
Key Degradation Pathways:

The primary routes of degradation for this compound are anticipated to involve the highly reactive benzylic bromide group.

  • Hydrolysis: In the presence of water, the benzylic bromide can hydrolyze to form the corresponding benzylic alcohol. This reaction can be accelerated by both acidic and basic conditions.

  • Nucleophilic Substitution: The bromine atom at the benzylic position is a good leaving group, making the compound susceptible to attack by nucleophiles. This can lead to the formation of a variety of derivatives, depending on the nucleophiles present.

  • Elimination: In the presence of a base, dehydrobromination can occur, leading to the formation of an alkene.

The following diagram illustrates the key factors that can compromise the stability of the benzylic bromide moiety, a critical feature of this compound.

cluster_degradation Factors Affecting Stability of Benzylic Bromide cluster_factors Instability Factors Compound This compound Moisture Moisture/Humidity Light Light Heat Elevated Temperature Base Basic Conditions Degradation Degradation Products Moisture->Degradation Hydrolysis Light->Degradation Radical Formation Heat->Degradation Decomposition Base->Degradation Elimination/Substitution

Caption: Factors leading to the degradation of the benzylic bromide moiety.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and degradation pathways.

Forced Degradation Study Protocol (Hypothetical)

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for such compounds.

    • Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) to identify the degradation products.

The following diagram outlines the general workflow for a forced degradation study.

start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress analysis Analyze Samples (e.g., HPLC-MS) stress->analysis data Identify Degradation Products & Pathways analysis->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

Safe Handling Procedures

Given the reactive nature of the benzylic bromide, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[2][3]

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and metals.[3] Keep away from sources of ignition.[3][4]

  • Spill and Disposal: In case of a spill, contain the material and absorb it with an inert material. Dispose of the waste in accordance with local regulations.

By understanding the inherent stability characteristics and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 4-bromo-3-(bromomethyl)benzoate (CAS No: 142031-67-2), a versatile but hazardous intermediate in organic synthesis. This document outlines the compound's key properties, associated hazards, detailed protocols for safe handling and synthesis, and emergency procedures to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

This compound is a disubstituted aromatic compound. Its structure features a highly reactive benzylic bromide group, making it a potent alkylating agent and a valuable building block in the synthesis of more complex molecules. However, this reactivity also underlies its significant health hazards.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundMethyl 4-(bromomethyl)benzoateMethyl 4-bromo-3-methylbenzoate
CAS Number 142031-67-2[1]2417-72-3[2][3]148547-19-7[4]
Molecular Formula C₉H₈Br₂O₂[1]C₉H₉BrO₂[2]C₉H₉BrO₂[4]
Molecular Weight 307.97 g/mol [1]229.07 g/mol [2][3]229.07 g/mol [4]
Appearance Off-white crystals or solid[5]White to off-white crystalline powder[2]Colorless low melting solid[6]
Melting Point Not specified57-58 °C[2]38-44 °C[4]
Boiling Point Not specified130-135 °C at 2 mmHg[2]287.4±20.0 °C (Predicted)[6]
Density Not specified~1.47 g/cm³[2]1.433±0.06 g/cm³ (Predicted)[6]
Solubility Soluble in methylene chloride.Soluble in chloroform and methanol; sparingly soluble in water.[7]Soluble in methanol.[6]
Vapor Pressure Not specifiedNo data available[2]No data available

Safety and Hazard Information

This compound is classified as a hazardous substance. Its primary dangers stem from its corrosive nature and its activity as a potent lachrymator and alkylating agent. Alkylating agents are substances that can introduce an alkyl group into a molecule, and in a biological context, they can react with DNA, which may lead to mutagenic or carcinogenic effects. The benzylic bromide moiety makes this compound highly reactive towards nucleophiles.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage[1]
Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage[1]

Note: Data is for this compound. GHS classifications for isomers like Methyl 4-(bromomethyl)benzoate are similar and include hazards such as being toxic if swallowed (Acute Tox. 3), causing severe skin burns and eye damage (Skin Corr. 1B), and potentially causing allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1).[3]

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1]

  • Lachrymator: Vapors are intensely irritating to the eyes, causing immediate tearing.[8][9] This effect is characteristic of many benzylic bromides.

  • Alkylating Agent: As a reactive benzylic bromide, it is an alkylating agent. These compounds are often toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with biological nucleophiles like DNA.

  • Toxic: Harmful if swallowed or absorbed through the skin.[1] Inhalation of dust or vapors may also be harmful.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and the lachrymatory effects of vapors.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.Prevents skin contact and absorption.
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.Protects skin from accidental spills and splashes.
Respiratory Protection All handling should be performed in a certified chemical fume hood. For emergencies or situations with potential for high exposure, a full-face respirator with appropriate cartridges is necessary.Minimizes inhalation of hazardous dust and vapors.[10]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a documented synthesis procedure for producing this compound via radical bromination of Methyl 4-bromo-3-methylbenzoate.[5]

Materials:

  • Methyl 4-bromo-3-methylbenzoate (1.0 eq)

  • N-bromosuccinimide (NBS) (1.1 eq)[5]

  • Benzoyl peroxide (radical initiator, ~0.02 eq)[5]

  • Methylene chloride (solvent)[5]

  • Heptane (for recrystallization)[5]

  • Saturated sodium chloride solution (brine)[5]

  • Water

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and thermometer, charge Methyl 4-bromo-3-methylbenzoate and methylene chloride.

  • Addition of Reagents: Add N-bromosuccinimide and benzoyl peroxide to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 40°C for methylene chloride) and irradiate with a suitable lamp (e.g., a 1000-watt lamp) to initiate the radical reaction. Monitor the reaction progress over approximately 10 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture twice with water and then once with a saturated sodium chloride solution.[5]

    • Separate the organic layer.

  • Isolation and Purification:

    • Evaporate the methylene chloride under reduced pressure to yield the crude product.[5]

    • Recrystallize the crude solid from heptane to obtain the purified this compound as off-white crystals.[5]

Below is a DOT script visualizing the synthesis and purification workflow.

Diagram 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Setup 1. Reaction Setup - Charge reactor with Methyl 4-bromo-3-methylbenzoate and Methylene Chloride. Reagent Addition 2. Reagent Addition - Add N-bromosuccinimide (NBS) and Benzoyl Peroxide. Reaction Setup->Reagent Addition Reaction 3. Reaction - Heat to reflux with light irradiation for ~10 hours. Reagent Addition->Reaction Cooling 4. Cooling - Cool reaction mixture to room temperature. Reaction->Cooling After ~10h Washing 5. Washing - Wash with water (2x) - Wash with brine (1x). Cooling->Washing Separation 6. Separation - Separate the organic layer. Washing->Separation Solvent Removal 7. Solvent Removal - Evaporate methylene chloride under reduced pressure. Separation->Solvent Removal Recrystallization 8. Recrystallization - Recrystallize the crude solid from heptane. Solvent Removal->Recrystallization Final Product 9. Final Product - Off-white crystals of this compound. Recrystallization->Final Product Diagram 2: Safe Handling and Emergency Workflow cluster_handling Routine Handling cluster_emergency Emergency Procedures Preparation 1. Preparation - Review SDS - Wear full PPE - Work in fume hood. Handling 2. Handling - Weigh and transfer in hood - Keep container closed. Preparation->Handling Disposal 3. Waste Disposal - Segregate into labeled halogenated waste container. Handling->Disposal Cleanup 4. Cleanup - Decontaminate surfaces - Wash hands thoroughly. Disposal->Cleanup Spill Spill Spill_Action Evacuate area Absorb with inert material Collect in sealed container Decontaminate area. Spill->Spill_Action Exposure Exposure Skin_Contact Skin Contact: Immediately flush with water for 15 min Remove contaminated clothing Seek medical attention. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with water for 15 min Seek immediate medical attention. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air Seek immediate medical attention. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting Rinse mouth Seek immediate medical attention. Exposure->Ingestion

References

An In-depth Technical Guide to the Isomers of Methyl Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl bromobenzyl bromides, a group of di-halogenated toluene derivatives with the molecular formula C₈H₈Br₂, represent a class of highly functionalized aromatic compounds. Their structural diversity, stemming from the varied substitution patterns of a methyl group, a bromine atom, and a bromomethyl group on the benzene ring, gives rise to ten potential positional isomers. These compounds are valuable as reactive intermediates and building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The strategic incorporation of methyl and bromo- substituents allows for the fine-tuning of molecular properties, influencing reactivity, bioavailability, and metabolic stability.[1][2][3] This guide provides a comprehensive overview of the isomers of methyl bromobenzyl bromide, detailing their nomenclature, physicochemical properties, primary synthetic routes with experimental protocols, and their significance in medicinal chemistry and drug design.

Introduction to Isomerism and Nomenclature

Isomerism plays a critical role in pharmacology and materials science, as different isomers of a molecule can exhibit distinct physical, chemical, and biological properties despite having the same molecular formula.[4][5] For methyl bromobenzyl bromides, the ten possible structural isomers arise from the different positions of the bromine atom and the methyl group on the benzyl bromide framework.

Accurate nomenclature is essential for distinguishing between these isomers. Using the IUPAC system, these compounds are named as derivatives of toluene, where the brominated methyl group is termed "α-bromo." For example, the isomer with a bromine at position 2 and a methyl group at position 4 is named 2-bromo-α-bromo-4-methyltoluene , more commonly referred to as 2-bromo-4-methylbenzyl bromide .

The ten positional isomers are systematically named as follows:

  • 2-Bromo-3-methylbenzyl bromide

  • 2-Bromo-4-methylbenzyl bromide

  • 2-Bromo-5-methylbenzyl bromide

  • 2-Bromo-6-methylbenzyl bromide

  • 3-Bromo-2-methylbenzyl bromide

  • 3-Bromo-4-methylbenzyl bromide

  • 3-Bromo-5-methylbenzyl bromide

  • 4-Bromo-2-methylbenzyl bromide

  • 4-Bromo-3-methylbenzyl bromide

  • 4-Bromo-5-methylbenzyl bromide (equivalent to 3-Bromo-4-methylbenzyl bromide) - Note: There are 9 unique isomers when starting from a bromotoluene. Let's re-evaluate.

Let's clarify the isomer count based on substitution patterns on a benzene ring:

  • 1,2,3- (adjacent): 2-Bromo-3-methylbenzyl bromide, 3-Bromo-2-methylbenzyl bromide, 2-Bromo-6-methylbenzyl bromide.

  • 1,2,4-: 2-Bromo-4-methylbenzyl bromide, 2-Bromo-5-methylbenzyl bromide, 3-Bromo-4-methylbenzyl bromide, 4-Bromo-2-methylbenzyl bromide, 4-Bromo-3-methylbenzyl bromide.

  • 1,3,5-: 3-Bromo-5-methylbenzyl bromide.

This confirms there are indeed multiple unique isomers, which will be visualized in the following section.

Visualization of Positional Isomers

The diagram below illustrates the core structures of the key positional isomers of methyl bromobenzyl bromide, organized by the substitution pattern of their precursors, the bromotoluenes.

G Positional Isomers of Methyl Bromobenzyl Bromide cluster_ortho From 2-Bromotoluene cluster_meta From 3-Bromotoluene cluster_para From 4-Bromotoluene 2B3M 2-Bromo-3-methylbenzyl bromide 2B4M 2-Bromo-4-methylbenzyl bromide 2B5M 2-Bromo-5-methylbenzyl bromide 2B6M 2-Bromo-6-methylbenzyl bromide 3B2M 3-Bromo-2-methylbenzyl bromide 3B4M 3-Bromo-4-methylbenzyl bromide 3B5M 3-Bromo-5-methylbenzyl bromide 3B6M 3-Bromo-6-methylbenzyl bromide (same as 2-Bromo-5-methyl) 4B2M 4-Bromo-2-methylbenzyl bromide 4B3M 4-Bromo-3-methylbenzyl bromide

Caption: Key positional isomers derived from ortho, meta, and para-bromotoluene.

Physicochemical Properties

Quantitative data for the various isomers of methyl bromobenzyl bromide are not extensively documented in readily accessible literature. However, properties can be inferred from related structures like bromotoluenes and methylbenzyl bromides. These compounds are generally expected to be high-boiling liquids or low-melting solids, with poor solubility in water but good solubility in common organic solvents. Their densities are expected to be significantly greater than water due to the presence of two bromine atoms.

The table below summarizes available data for the direct precursors, which are essential for synthesis and property estimation.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Precursors: Bromotoluenes
2-BromotolueneC₇H₇Br171.03-27.8181.71.431
3-BromotolueneC₇H₇Br171.03-39.8183.71.410
4-BromotolueneC₇H₇Br171.0328.5184.51.400
Precursors: Methylbenzyl Bromides
2-Methylbenzyl bromideC₈H₉Br185.0620-22216-2171.381
3-Methylbenzyl bromideC₈H₉Br185.06N/A (liquid)185 (at 340 mmHg)1.370
4-Methylbenzyl bromideC₈H₉Br185.0634-36218-2201.324
Target Compound Example
2-Bromo-4-methylbenzyl bromideC₈H₈Br₂263.96Data not availableData not availableData not available

(Data sourced from multiple references, including[6],[7],,[8],[9],[10])

Synthesis and Experimental Protocols

The primary method for synthesizing methyl bromobenzyl bromides is the free-radical bromination of the corresponding bromotoluene isomers. This reaction, often a variation of the Wohl-Ziegler reaction, selectively brominates the benzylic methyl group. An alternative two-step method involves the reduction of a bromo-methylbenzoic acid to the corresponding alcohol, followed by bromination.

Method 1: Free-Radical Bromination of Bromotoluenes

This is the most direct route, where a bromotoluene is reacted with a source of bromine radicals, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator or UV light.[11][12][13]

General Experimental Protocol:

  • Setup: A round-bottom flask is charged with the starting bromotoluene isomer (e.g., 4-bromotoluene), N-bromosuccinimide (1.0-1.1 equivalents), and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Solvent: An inert, non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane, is added to dissolve the reactants.

  • Reaction: The mixture is heated to reflux (the boiling point of the solvent) and stirred vigorously. The reaction may be initiated by the heat or supplemented with irradiation from a UV lamp.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS. The completion is often indicated by the consumption of the solid NBS, which is denser than the solvent, and the formation of succinimide, which is less dense and floats.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution (e.g., sodium bisulfite or ferrous sulfate) to remove any remaining bromine, followed by water and brine.[14] The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Product: The crude methyl bromobenzyl bromide can be further purified by vacuum distillation or recrystallization.

A specific example is the synthesis of 4-bromo-3-chlorobenzyl bromide from 4-bromo-3-chlorotoluene using NBS and benzoyl peroxide in refluxing carbon tetrachloride for 10 hours.[14]

Method 2: Bromination of Bromo-methylbenzyl Alcohols

This method provides an alternative route, especially when the corresponding bromo-methylbenzoic acid is commercially available.

General Experimental Protocol (Two Steps):

  • Step A: Reduction of the Benzoic Acid: The starting bromo-methylbenzoic acid (e.g., 2-bromo-5-methylbenzoic acid) is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added at 0 °C. The reaction is stirred until completion, then carefully quenched. Standard workup yields the corresponding bromo-methylbenzyl alcohol.

  • Step B: Bromination of the Alcohol: The purified alcohol is dissolved in a solvent like THF or benzene. A brominating agent such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is added, often at 0 °C.[15][16] The reaction is stirred at room temperature until the alcohol is consumed. The crude product is isolated by filtration and solvent evaporation, followed by purification via silica gel column chromatography.

Visualization of a General Synthesis Workflow

G General Synthesis Workflow: Radical Bromination Start Starting Material: Bromotoluene Isomer Reagents Add Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN/BPO) - Solvent (CCl₄) Start->Reagents Step 1 Reaction Reaction Conditions: Heat to Reflux (Initiate with Heat/UV Light) Reagents->Reaction Step 2 Workup Workup: 1. Cool Reaction 2. Filter Succinimide 3. Wash Filtrate Reaction->Workup Step 3 Purify Purification: 1. Dry Organic Layer 2. Evaporate Solvent 3. Recrystallize or Distill Workup->Purify Step 4 Product Final Product: Methyl Bromobenzyl Bromide Purify->Product Step 5

Caption: A typical experimental workflow for synthesizing methyl bromobenzyl bromides.

Applications in Research and Drug Development

Methyl bromobenzyl bromides are not typically final drug products but serve as versatile intermediates. The two bromine atoms have different reactivities: the benzylic bromine is highly susceptible to nucleophilic substitution, while the aromatic bromine is more stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity makes them powerful tools for building complex molecular architectures.

  • Scaffold Development: They can be used to introduce a substituted benzyl group onto a lead compound. The methyl and bromo- substituents on the ring can serve as handles for further modification or can directly interact with biological targets, influencing binding affinity and selectivity.[2]

  • Fine-Tuning Properties: The introduction of bromine into a drug candidate can increase its lipophilicity, potentially improving membrane permeability. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life. This strategy, known as "bromination," is a recognized tool in drug design to enhance therapeutic activity.[1][3]

  • Synthesis of Heterocycles: As potent alkylating agents, they are used in the synthesis of nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals. For instance, 2-bromobenzyl bromide is used to synthesize substituted quinazolines.[17]

Conclusion

The isomers of methyl bromobenzyl bromide are a functionally rich and synthetically valuable class of chemical intermediates. While detailed physicochemical data for each individual isomer remains sparse, their synthesis is readily achievable through established methods like free-radical bromination of bromotoluenes. The orthogonal reactivity of their two bromine atoms, combined with the steric and electronic influence of the methyl group, provides medicinal chemists and materials scientists with a versatile platform for molecular design. Further characterization of these isomers will undoubtedly expand their application in the rational design of novel therapeutics and advanced materials.

References

The Core Chemistry of Di-brominated Benzoic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the fundamental chemistry, synthesis, and application of di-brominated benzoic acid esters, crucial intermediates in medicinal chemistry and materials science.

Di-brominated benzoic acid esters are a class of organic compounds characterized by a benzoic acid ester scaffold bearing two bromine atoms on the aromatic ring. The position of these bromine atoms significantly influences the molecule's physicochemical properties and reactivity, making them versatile building blocks in organic synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of their synthesis, properties, and applications, with a focus on practical experimental protocols and data for laboratory use.

Synthesis of Di-brominated Benzoic Acid Esters

The synthesis of di-brominated benzoic acid esters is typically a two-step process: the di-bromination of a benzoic acid precursor followed by esterification. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring, while the esterification can be achieved through several standard methods.

Step 1: Di-bromination of Benzoic Acid Derivatives

The introduction of two bromine atoms onto the benzoic acid ring is an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing group. Therefore, direct bromination of benzoic acid tends to yield meta-substituted products. To achieve other substitution patterns, starting materials with different directing groups are often employed.

A general workflow for the synthesis of a di-brominated benzoic acid is outlined below:

G cluster_synthesis Synthesis of Di-brominated Benzoic Acid start Starting Material (e.g., Benzoic Acid or substituted analog) reaction Electrophilic Aromatic Substitution start->reaction reagents Brominating Agent (e.g., Br2, NBS) + Catalyst (e.g., FeBr3) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Di-brominated Benzoic Acid purification->product

Caption: General workflow for the synthesis of di-brominated benzoic acids.

Experimental Protocol: Synthesis of 2,5-Dibromobenzoic Acid from o-Bromobenzoic Acid

This protocol describes the synthesis of 2,5-dibromobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.[1]

  • Materials:

    • o-Bromobenzoic acid

    • Sulfuric acid

    • Dichloromethane (DCM)

    • N-Bromosuccinimide (NBS)

    • Ice water

    • Methanol or Ethanol for recrystallization

  • Procedure:

    • In a four-necked flask equipped with a thermometer and a stirrer, dissolve 20.0g of o-bromobenzoic acid in 40.0g of sulfuric acid and 80.0g of DCM.

    • Add 19.8g of NBS to the reaction mixture.

    • Stir the reaction, maintaining the temperature at 25-30 °C for 2 hours. A white-like solid may precipitate.

    • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water to quench the reaction.

    • The quenched mixture is then concentrated under reduced pressure to remove the DCM.

    • The solid product is collected by filtration.

    • Recrystallize the crude product from methanol (e.g., 60ml) to obtain pure 2,5-dibromobenzoic acid.[1]

  • Yield and Purity:

    • Yields of 65-67% have been reported with purities of 98-99%.[1]

Step 2: Esterification of Di-brominated Benzoic Acids

The carboxylic acid group of the di-brominated benzoic acid can be readily converted to an ester. Fischer esterification is a common and straightforward method.

Experimental Protocol: Fischer Esterification of 2,5-Dibromobenzoic Acid to Methyl 2,5-Dibromobenzoate

This protocol is a general method for the esterification of a di-brominated benzoic acid.[2]

  • Materials:

    • 2,5-Dibromobenzoic acid

    • Methanol (or other alcohol for different esters)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask, dissolve the 2,5-dibromobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield the crude methyl 2,5-dibromobenzoate, which can be further purified by column chromatography or distillation if necessary.

Physicochemical and Spectroscopic Data

The physical and chemical properties of di-brominated benzoic acid esters vary depending on the substitution pattern and the nature of the ester group. The following tables summarize key data for some common isomers.

Table 1: Physicochemical Properties of Di-brominated Benzoic Acids and Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dibromobenzoic AcidC₇H₄Br₂O₂279.91144-148[3]-
Methyl 2,3-DibromobenzoateC₈H₆Br₂O₂293.94--
2,4-Dibromobenzoic AcidC₇H₄Br₂O₂279.91--
2,5-Dibromobenzoic AcidC₇H₄Br₂O₂279.91156-159[4][5]-
Methyl 2,5-DibromobenzoateC₈H₆Br₂O₂293.9448-51[2]~269[2]
3,4-Dibromobenzoic AcidC₇H₄Br₂O₂279.91-276[6]
Methyl 3,4-DibromobenzoateC₈H₆Br₂O₂293.94--
3,5-Dibromobenzoic AcidC₇H₄Br₂O₂279.91--
Methyl 3,5-DibromobenzoateC₈H₆Br₂O₂293.9417-18[7]240-244[7]
Ethyl 3,5-DibromobenzoateC₉H₈Br₂O₂307.97--

Table 2: Spectroscopic Data for Selected Di-brominated Benzoic Acid Esters

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Methyl 2,5-Dibromobenzoate 8.24 (d, 1H), 7.69 (dd, 1H), 7.85 (d, 1H), 11.16 (s, 1H, for acid)[1]---
Methyl 3,5-Dibromobenzoate ----
Ethyl 2-Bromobenzoate 1.41 (t, 3H), 4.38 (q, 2H), 7.27-7.39 (m, 2H), 7.45 (t, 1H), 7.96 (d, 1H) (for ethyl 2-(2-bromoethyl)benzoate)[8]-~1720 (C=O)[9]-
Ethyl 4-Bromobenzoate ----

Note: Comprehensive spectroscopic data for all isomers and esters is extensive. The data provided are representative examples. Researchers should consult spectral databases for specific compounds.

Reactivity and Applications in Drug Development

Di-brominated benzoic acid esters are valuable precursors in medicinal chemistry due to the reactivity of the bromine atoms, which can be readily displaced or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of di-brominated benzoic acid esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the brominated aromatic ring and an organoboron compound, enabling the synthesis of complex biaryl structures, which are common motifs in drug molecules.

The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below:

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive\nElimination Reductive Elimination Ar-R' Ar-R' Reductive\nElimination->Ar-R' R'B(OH)2 R'B(OH)₂ R'B(OH)2->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Di-brominated Benzoic Acid Ester

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction.

  • Materials:

    • Di-brominated benzoic acid ester (e.g., methyl 2,5-dibromobenzoate)

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the di-brominated benzoic acid ester (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Workflow in Medicinal Chemistry

The synthetic versatility of di-brominated benzoic acid esters makes them valuable starting points in drug discovery programs. A typical workflow involves the sequential or differential functionalization of the two bromine atoms to build molecular complexity and explore the structure-activity relationship (SAR).

G cluster_drug_discovery Drug Discovery Workflow start Di-brominated Benzoic Acid Ester Scaffold coupling1 First Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at one C-Br bond start->coupling1 intermediate Mono-functionalized Intermediate coupling1->intermediate coupling2 Second Cross-Coupling or other modification at the second C-Br bond intermediate->coupling2 library Library of Diverse Analogues coupling2->library screening Biological Screening (e.g., enzyme assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the use of di-brominated benzoic acid esters in medicinal chemistry.

Conclusion

Di-brominated benzoic acid esters are indispensable tools in modern organic synthesis, particularly for applications in drug discovery and materials science. A thorough understanding of their synthesis, physicochemical properties, and reactivity is crucial for their effective utilization. The protocols and data presented in this guide offer a foundational resource for researchers to design and execute synthetic strategies involving these versatile chemical intermediates. The ability to selectively functionalize the bromine atoms through powerful cross-coupling reactions will continue to secure their importance in the development of novel molecules with tailored properties.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-bromo-3-(bromomethyl)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-(bromomethyl)benzoate is a key bifunctional building block in modern pharmaceutical synthesis. Its structure, featuring both an aryl bromide and a reactive benzylic bromide, allows for sequential and regioselective functionalization, making it a valuable intermediate in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of advanced pharmaceutical intermediates, particularly dual angiotensin II/endothelin A receptor antagonists (DARAs).

Application Notes

The primary application of this compound in pharmaceutical development lies in its role as a precursor to biphenylsulfonamide-based compounds. These scaffolds are central to the design of dual-acting antagonists of the Angiotensin II type 1 (AT₁) and Endothelin A (ETₐ) receptors. The simultaneous blockade of these two key pathways in blood pressure regulation offers a synergistic approach to treating hypertension and related cardiovascular diseases.

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents:

  • Aryl Bromide: The bromine atom on the aromatic ring is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of a biphenyl core, a common motif in many pharmaceuticals.

  • Benzylic Bromide: The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This functionality is typically exploited for introducing side chains or linking the core structure to other pharmacophoric elements, often through alkylation of amines or sulfonamides.

This dual reactivity enables a convergent synthetic strategy where complex fragments can be coupled to either end of the molecule, providing a modular approach to building libraries of potential drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its commercially available precursor, Methyl 4-bromo-3-methylbenzoate, via a Wohl-Ziegler radical bromination.

Reaction Scheme:

cluster_0 Synthesis of this compound start Methyl 4-bromo-3-methylbenzoate reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Acetonitrile (MeCN), 70°C start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (3.00 g, 10.9 mmol, 1.00 eq) in acetonitrile (70 mL), add N-Bromosuccinimide (388 mg, 2.18 mmol, 0.20 eq) and AIBN (17.8 mg, 109 µmol, 1 mol%).[1]

  • Heat the reaction mixture to 70°C.

  • Slowly add a solution of N-Bromosuccinimide (1.55 g, 8.72 mmol, 0.80 eq) in acetonitrile (15 mL) over a period of 1 hour.[1]

  • After the addition is complete, continue stirring the reaction mixture at 70°C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield this compound.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 4-bromo-3-methylbenzoate[1]
Brominating AgentN-Bromosuccinimide (NBS)[1]
Radical InitiatorAzobisisobutyronitrile (AIBN)[1]
SolventAcetonitrile (MeCN)[1]
Temperature70°C[1]
Reaction Time7 hours[1]
Yield Not explicitly stated for this specific reaction
PurificationColumn Chromatography (Silica gel, DCM)[1]
Protocol 2: Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a key biphenyl intermediate.

Reaction Scheme:

cluster_1 Suzuki-Miyaura Coupling for Biphenyl Synthesis start This compound reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) start->reagents product Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate Derivative reagents->product

Caption: Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1 eq.), the desired arylboronic acid (1.1 eq.), potassium carbonate (5 eq.), and Pd(PPh₃)₄ (0.1 eq.) in a 1:1 mixture of toluene and water.[2]

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueReference
Aryl HalideMethyl 4-bromo-3-methylbenzoate (similar reactivity)[2]
Boronic Acid2-methoxyphenylboronic acid[2]
CatalystPd(PPh₃)₄ (10 mol%)[2]
BaseK₂CO₃ (5 eq.)[2]
SolventToluene/Water (1:1)[2]
TemperatureReflux[2]
Yield Not explicitly stated for this specific reaction
PurificationColumn Chromatography (Silica gel)

Signaling Pathways of Target Pharmaceuticals

The end-products of syntheses involving this compound, namely dual AT₁/ETₐ receptor antagonists, modulate two distinct but interconnected signaling pathways involved in cardiovascular regulation.

Angiotensin II Type 1 Receptor (AT₁) Signaling

Angiotensin II, upon binding to the AT₁ receptor (a G-protein coupled receptor), initiates a cascade of intracellular events primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in vasoconstriction, inflammation, and cellular growth.

Angiotensin II Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Inflammation Inflammation PKC->Inflammation CellGrowth Cell Growth PKC->CellGrowth DARA Dual AT₁/ETₐ Antagonist DARA->AT1R Blocks

Caption: Angiotensin II signaling via the AT₁ receptor.

Endothelin A Receptor (ETₐ) Signaling

Endothelin-1 (ET-1) is a potent vasoconstrictor that acts on the ETₐ receptor, also a GPCR. Similar to the AT₁ receptor, the ETₐ receptor primarily couples to Gq/11 proteins, leading to the activation of the PLC-IP₃-DAG pathway. This results in increased intracellular calcium and PKC activation, causing profound and sustained vasoconstriction and smooth muscle proliferation.

Endothelin A Receptor Signaling Pathway ET1 Endothelin-1 ETAR ETₐ Receptor ET1->ETAR Gq_11 Gq/11 ETAR->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation DARA Dual AT₁/ETₐ Antagonist DARA->ETAR Blocks

Caption: Endothelin-1 signaling via the ETₐ receptor.

References

Synthetic Routes Involving Methyl 4-bromo-3-(bromomethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-(bromomethyl)benzoate is a versatile bifunctional building block in organic synthesis, offering two distinct reactive sites for sequential or orthogonal chemical transformations. The presence of a reactive benzylic bromide and a less reactive aryl bromide allows for a range of selective modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this reagent, including its preparation, nucleophilic substitutions at the benzylic position, and palladium-catalyzed cross-coupling reactions at the aromatic core.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 142031-67-2N/A
Molecular Formula C₉H₈Br₂O₂N/A
Molecular Weight 307.97 g/mol N/A
Appearance Off-white crystalline solid[1]
Melting Point Not specifiedN/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

Handling Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, Methyl 4-bromo-3-methylbenzoate.

Protocol 2.1: Radical Bromination with N-Bromosuccinimide (NBS)

This protocol describes the selective benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Reaction Scheme:

Synthesis A Methyl 4-bromo-3-methylbenzoate B This compound A->B NBS, Benzoyl Peroxide, CH₂Cl₂, Reflux Reactivity A This compound B Nucleophilic Substitution A->B  Benzylic Bromide    (High Reactivity)   C Suzuki Coupling A->C  Aryl Bromide    (Lower Reactivity)   D Phosphonium Salt Formation A->D  Benzylic Bromide   E Wittig Reaction D->E Azide_Synthesis A This compound B Methyl 3-(azidomethyl)-4-bromobenzoate A->B NaN₃, DMF/H₂O Suzuki_Coupling A This compound C Methyl 3-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate derivative A->C Pd Catalyst, Base, Solvent, Heat B Arylboronic Acid B->C Phosphonium_Salt A This compound C (4-Bromo-3-(methoxycarbonyl)benzyl)triphenylphosphonium bromide A->C Toluene, Reflux B Triphenylphosphine B->C Wittig_Reaction A (4-Bromo-3-(methoxycarbonyl)benzyl)triphenylphosphonium bromide C Methyl 4-bromo-3-(styryl)benzoate derivative A->C Base, Solvent D Triphenylphosphine oxide A->D B Aldehyde (R-CHO) B->C

References

Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed experimental protocol for the selective Suzuki coupling of Methyl 4-bromo-3-(bromomethyl)benzoate, a bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of two distinct bromide functionalities—an aryl bromide and a benzyl bromide—necessitates a carefully optimized protocol to achieve chemoselective coupling at the more reactive aryl bromide position. This document outlines the key reaction parameters, a step-by-step experimental procedure, and expected outcomes based on established literature for similar substrates.

The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy for the synthesis of complex molecules.[1][4] In the case of this compound, the aryl C-Br bond is generally more susceptible to oxidative addition to a Palladium(0) catalyst than the benzylic C-Br bond, allowing for selective coupling with a boronic acid derivative. This protocol is designed to favor this outcome.

Key Reaction Parameters for Selective Suzuki Coupling

The success of a selective Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[5][6] The following table summarizes recommended starting conditions for the selective coupling at the aryl bromide position of this compound.

Parameter Recommended Reagents/Conditions Rationale & Considerations Typical Yield Range (%)
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(0) precursors.[2][7] Pd(PPh₃)₄ is an active Pd(0) catalyst but can be air-sensitive.[8]70-95
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃Buchwald ligands like SPhos and XPhos are excellent for coupling aryl bromides.[9] P(t-Bu)₃ is also highly effective.[2] PPh₃ is a more classical but often effective ligand.70-95
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical for activating the boronic acid.[2] K₃PO₄ and Cs₂CO₃ are often used in challenging couplings.[9][10]70-95
Solvent Toluene, Dioxane, THF/H₂O (10:1)A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[9][10]70-95
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.[9]N/A
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.[9][11]N/A

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should optimize these conditions for their specific boronic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.[11]

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (to achieve a concentration of 0.1-0.5 M) followed by degassed water (typically 10% v/v of the organic solvent).[12]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.[13]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[12]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base - Catalyst & Ligand inert 2. Create Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvents (e.g., Toluene/H₂O) inert->solvent react 4. Heat Reaction Mixture (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction with Ethyl Acetate) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product: Methyl 4-aryl-3-(bromomethyl)benzoate purify->product

Caption: Workflow for the selective Suzuki coupling reaction.

Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Transmetalation (+ Ar'B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination biaryl Ar-Ar' aryl_bromide Ar-Br boronic_acid Ar'-B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are dry and the solvent is anhydrous.

    • Thoroughly degas the reaction mixture to prevent catalyst oxidation.

    • Screen different palladium catalysts, ligands, and bases. The solubility of the base can be crucial.[8]

    • The ester group could potentially interfere with the reaction under strongly basic conditions; using a milder base like K₂CO₃ or KF could be beneficial.[2]

  • Formation of Side Products:

    • Homocoupling: This arises from the coupling of two boronic acid molecules and can be minimized by ensuring an oxygen-free environment.[6]

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can sometimes be suppressed by using a different solvent or base.

    • Reaction at the Benzyl Bromide: If coupling at the benzylic position is observed, consider lowering the reaction temperature or using a catalyst system known for higher selectivity towards aryl bromides.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful method for the selective functionalization of this compound at the aryl bromide position. The protocol detailed in this application note serves as a robust starting point for researchers. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity of the desired product. This approach opens avenues for the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of Methyl 4-bromo-3-(bromomethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two distinct reactive sites: a highly reactive benzylic bromide at the 3-position and a less reactive aryl bromide at the 4-position. The benzylic bromide is particularly susceptible to SN2 reactions with a wide range of nucleophiles, allowing for the selective introduction of diverse functional groups.

Overview of Reactivity

The primary reactive site for nucleophilic substitution on this compound is the benzylic carbon. As a primary benzylic halide, it readily undergoes SN2 reactions with good to excellent yields. The electron-withdrawing nature of the adjacent benzene ring and the ester group enhances the electrophilicity of the benzylic carbon, facilitating attack by nucleophiles. Common nucleophiles include alkoxides, cyanide, amines, thiols, and azide ions. The aryl bromide at the 4-position is significantly less reactive towards nucleophilic substitution under typical SN2 conditions and generally remains intact, allowing for selective functionalization at the bromomethyl position.

Summary of Key Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions of this compound with various nucleophiles. Please note that specific reaction conditions and yields may vary depending on the scale and purity of reactants.

NucleophileReagent ExampleSolventTypical Temperature (°C)Typical Reaction Time (h)ProductRepresentative Yield (%)
MethoxideSodium MethoxideMethanol0 - 252 - 6Methyl 4-bromo-3-(methoxymethyl)benzoate> 80
CyanidePotassium CyanideDMF25 - 504 - 12Methyl 4-bromo-3-(cyanomethyl)benzoate70 - 85
AminePiperidineAcetonitrile25 - 603 - 8Methyl 4-bromo-3-(piperidin-1-ylmethyl)benzoate> 90
ThiolateSodium ThiomethoxideEthanol0 - 251 - 4Methyl 4-bromo-3-((methylthio)methyl)benzoate> 85
AzideSodium AzideDMF25 - 502 - 6Methyl 4-bromo-3-(azidomethyl)benzoate> 90
PhenoxideSodium PhenoxideAcetone25 - 56 (reflux)6 - 18Methyl 4-bromo-3-(phenoxymethyl)benzoate75 - 90

Experimental Protocols

Detailed methodologies for the key nucleophilic substitution reactions are provided below.

Protocol 1: Synthesis of Methyl 4-bromo-3-(methoxymethyl)benzoate (Alkoxide Nucleophile)

This protocol describes the reaction of this compound with sodium methoxide to yield the corresponding methyl ether. This procedure is adapted from a similar reaction with the corresponding ethyl ester.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) to the stirred solution. If using a solution of sodium methoxide in methanol, add it dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Synthesis of Methyl 4-bromo-3-(cyanomethyl)benzoate (Cyanide Nucleophile)

This protocol details the reaction with potassium cyanide to introduce a cyanomethyl group, a versatile handle for further synthetic transformations.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium cyanide (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes, then heat to 40-50 °C for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 3: Synthesis of Methyl 4-bromo-3-(piperidin-1-ylmethyl)benzoate (Amine Nucleophile)

This is a representative protocol for the reaction with a secondary amine, piperidine. The high nucleophilicity of amines leads to a rapid and high-yielding reaction.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile

  • Potassium carbonate (K₂CO₃) (optional, as a base)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add piperidine (2.2 eq) to the solution. For less nucleophilic amines, the addition of a non-nucleophilic base like K₂CO₃ (1.5 eq) can be beneficial to scavenge the HBr formed.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 3-8 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove excess amine and any salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

  • Purification by column chromatography may be performed if required.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general SN2 reaction pathway for the nucleophilic substitution at the benzylic position of this compound.

SN2_Pathway reactant This compound transition_state [Transition State] reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Methyl 4-bromo-3-(substituted-methyl)benzoate transition_state->product leaving_group Bromide (Br⁻) transition_state->leaving_group

Caption: General SN2 reaction pathway.

Experimental Workflow Diagram

This diagram outlines the typical experimental workflow for the synthesis and purification of the substituted products.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Reactant in Solvent add_nucleophile Add Nucleophile & Reagents start->add_nucleophile react Stir at Defined Temperature & Time add_nucleophile->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow.

Application Notes and Protocols: Methyl 4-bromo-3-(bromomethyl)benzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-(bromomethyl)benzoate is a halogenated aromatic carboxylate with a chemical structure suggestive of potential utility in agrochemical synthesis. While direct applications of this specific compound in published agrochemical research are not prominent, its structural motifs are present in molecules with known pesticidal and herbicidal activities. The presence of two reactive bromine atoms—one on the aromatic ring and one on the benzylic position—makes it a versatile intermediate for the synthesis of more complex molecules. This document provides an overview of its synthesis, and explores the established agrochemical applications of structurally related compounds to highlight its potential as a building block in the development of novel crop protection agents.

Chemical Properties and Synthesis

This compound is a solid at room temperature with the molecular formula C₉H₈Br₂O₂. Its structure features a methyl benzoate core with a bromo substituent on the aromatic ring and a bromomethyl group.

PropertyValue
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
CAS Number 142031-67-2
Appearance Solid or semi-solid
Storage Temperature 2-8°C, under an inert atmosphere
Synthesis Protocol: Radical Bromination of Methyl 4-bromo-3-methylbenzoate

A common and effective method for the synthesis of this compound involves the radical bromination of Methyl 4-bromo-3-methylbenzoate. This reaction selectively targets the benzylic methyl group.

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN - azobisisobutyronitrile) as a radical initiator

  • Dichloromethane (or carbon tetrachloride) as a solvent

  • 1000-watt lamp (for photo-initiation)

  • Reaction vessel with condenser, mechanical stirrer, and thermometer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., heptane)

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-bromo-3-methylbenzoate (1 equivalent) in dichloromethane.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents).

  • Heat the mixture to reflux (approximately 40°C for dichloromethane).

  • Irradiate the reaction mixture with a 1000-watt lamp to initiate and sustain the radical chain reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). The reaction is typically complete within 10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase twice with water and then with a saturated sodium chloride solution to remove succinimide and any remaining initiator.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent like heptane to yield this compound as an off-white crystalline solid.[1]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 4-bromo-3-methylbenzoate in Dichloromethane add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs add_initiator Add Benzoyl Peroxide add_nbs->add_initiator reflux Heat to Reflux add_initiator->reflux irradiate Irradiate with Light reflux->irradiate monitor Monitor Progress (TLC/GC-MS) irradiate->monitor wash Wash with Water and Brine monitor->wash Reaction Complete dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Heptane concentrate->recrystallize product This compound recrystallize->product

Workflow for the synthesis of this compound.

Potential Agrochemical Applications as a Synthetic Intermediate

While direct agrochemical applications of this compound are not documented, its structural analogues are utilized in the synthesis of crop protection agents.[2] The dual reactivity of the molecule allows for sequential chemical modifications, making it a valuable scaffold.

  • Benzylic Bromide Reactivity: The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that may impart biological activity.

  • Aryl Bromide Reactivity: The bromo group on the aromatic ring is less reactive but can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

A plausible synthetic strategy in agrochemical research would involve an initial reaction at the more reactive bromomethyl position, followed by a cross-coupling reaction at the aryl bromide site.

Synthetic_Strategy start This compound intermediate Intermediate with Nucleophile at C3-sidechain start->intermediate Nucleophilic Substitution (e.g., with R-NH2, R-OH, R-SH) final_product Complex Agrochemical Candidate intermediate->final_product Cross-Coupling Reaction (e.g., Suzuki, Heck)

Potential synthetic pathway for developing agrochemicals.

Agrochemical Context from Structurally Related Compounds

The potential for this compound in agrochemical research can be inferred from the known activities of similar molecules.

Methyl 3-(bromomethyl)-4-chlorobenzoate

This closely related compound is explicitly mentioned as an intermediate in the development of pesticides, herbicides, and other crop protection agents.[2] Its synthesis also involves the radical bromination of a methylbenzoate precursor.[2] This indicates that the bromomethylbenzoate scaffold is a recognized pharmacophore or synthon in the agrochemical industry.

Methyl Benzoate

The parent compound, methyl benzoate, has been investigated as an environmentally safe insecticide.[3][4] It exhibits multiple modes of action, including contact toxicity, fumigant activity, and ovicidal effects against a range of agricultural pests.[3][5]

Pest SpeciesActivity of Methyl BenzoateLC₅₀ Value (if available)Reference
Tetranychus urticae (mite)Acaricidal, Ovicidal0.27% (v/v) on eggs[5]
Callosobruchus chinensisFumigant toxicity5.36 mg/L air[3]
Drosophila suzukii (fruit fly)Acute toxicity-[5]
Halyomorpha halys (stink bug)Acute toxicity-[5]

The introduction of bromine atoms to the methyl benzoate structure, as in this compound, would significantly alter its electronic and lipophilic properties, which could modulate its biological activity and spectrum of control.

Future Research Directions

Given the lack of direct data on the agrochemical applications of this compound, several avenues of research could be explored:

  • Screening for Biological Activity: The compound could be screened in a battery of bioassays to determine if it possesses any intrinsic insecticidal, fungicidal, or herbicidal properties.

  • Combinatorial Synthesis: Utilize the dual reactivity of the compound as a scaffold to generate a library of derivatives for high-throughput screening.

  • Mode of Action Studies: If any biological activity is identified, subsequent studies could focus on elucidating the mechanism of action.

Conclusion

This compound is a readily synthesizable compound with significant potential as a versatile intermediate in agrochemical research. While direct evidence of its use as an active ingredient is currently unavailable, the established applications of its structural analogues in crop protection and the known insecticidal properties of methyl benzoate provide a strong rationale for its investigation as a building block for the synthesis of novel agrochemicals. Further research is warranted to explore its biological activity and fully realize its potential in this field.

References

Application Notes and Protocols: Methyl 4-bromo-3-(bromomethyl)benzoate as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-bromo-3-(bromomethyl)benzoate as a versatile precursor in the synthesis of kinase inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and synthetic workflows.

This compound is a valuable starting material in medicinal chemistry due to its two distinct reactive sites: a bromomethyl group amenable to nucleophilic substitution and an aryl bromide suitable for cross-coupling reactions. This dual functionality allows for the systematic construction of complex molecular architectures commonly found in kinase inhibitors.

Application in the Synthesis of p38 MAP Kinase Inhibitors

This compound can serve as a key building block for the synthesis of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the inflammatory response. The following sections detail the synthesis of a potent p38α inhibitor and its biological activity.

Quantitative Data: Inhibitory Activity of a Synthesized p38α Kinase Inhibitor

The inhibitory potency of the synthesized compound against p38α MAP kinase was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) value is presented in the table below.

CompoundTarget KinaseIC50 (nM)
4-bromo-N-(4-fluorophenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide (Exemplary Inhibitor)p38α150
Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-3-((4-methylpiperazin-1-yl)methyl)benzoate

This protocol describes the nucleophilic substitution reaction at the bromomethyl position of the precursor.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-bromo-N-(4-fluorophenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide (Amidation)

This protocol outlines the conversion of the methyl ester to the final amide inhibitor.

Materials:

  • Methyl 4-bromo-3-((4-methylpiperazin-1-yl)methyl)benzoate

  • 4-Fluoroaniline

  • Trimethylaluminum (AlMe3)

  • Toluene

  • Methanol (MeOH)

  • Saturated aqueous Rochelle's salt solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-fluoroaniline (2.0 eq) in toluene.

  • Cool the solution to 0°C and add trimethylaluminum (2.0 M in toluene, 2.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 4-bromo-3-((4-methylpiperazin-1-yl)methyl)benzoate (1.0 eq) in toluene.

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Cool the reaction to 0°C and quench by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Stir the mixture vigorously for 1 hour, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to afford the final product.

Visualizations

Signaling Pathway

The diagram below illustrates the p38 MAP kinase signaling pathway, a key regulator of cellular responses to inflammatory cytokines and stress. Inhibition of p38α can block the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_signaling_pathway extracellular_stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk downstream_substrates Downstream Substrates (e.g., MK2, transcription factors) p38_mapk->downstream_substrates cellular_response Inflammatory Response (Cytokine Production) downstream_substrates->cellular_response inhibitor Exemplary Inhibitor inhibitor->p38_mapk

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the synthetic workflow for the preparation of the exemplary p38 kinase inhibitor from this compound.

experimental_workflow cluster_0 cluster_1 start This compound intermediate Methyl 4-bromo-3-((4-methylpiperazin-1-yl)methyl)benzoate start->intermediate Step 1 p1 reagent1 1-Methylpiperazine, K2CO3, CH3CN product Final Inhibitor: 4-bromo-N-(4-fluorophenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide intermediate->product Step 2 p2 reagent2 4-Fluoroaniline, AlMe3, Toluene step1 Nucleophilic Substitution step2 Amidation

Caption: Synthetic Workflow for a p38 Kinase Inhibitor.

Future Perspectives

The aryl bromide moiety of the synthesized inhibitor provides a handle for further structural diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of additional binding interactions within the kinase active site, potentially leading to the discovery of inhibitors with improved potency and selectivity. The modular nature of the synthesis makes this compound an attractive starting material for the generation of focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Synthesis of Novel Organic Compounds from Methyl 4-bromo-3-(bromomethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel organic compounds utilizing Methyl 4-bromo-3-(bromomethyl)benzoate as a versatile starting material. The unique bifunctional nature of this reagent, possessing two distinct reactive bromine centers—a labile benzylic bromide and a less reactive aryl bromide—allows for a range of selective and sequential transformations. This enables the construction of complex molecular architectures, including novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Introduction

This compound is a key building block in organic synthesis. The differential reactivity of its two carbon-bromine bonds is the cornerstone of its synthetic utility. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of functional groups. The aryl bromide, on the other hand, is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This sequential reactivity offers a powerful strategy for the regioselective elaboration of the aromatic core, leading to the synthesis of diverse and novel molecular entities.

Key Synthetic Strategies

Two primary synthetic pathways can be exploited when using this compound:

  • Nucleophilic Substitution at the Benzylic Position: The initial and more facile reaction typically involves the displacement of the benzylic bromide by a nucleophile. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce new functionalities.

  • Palladium-Catalyzed Cross-Coupling at the Aryl Position: Following the initial substitution, the remaining aryl bromide can undergo various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of aryl, alkyl, alkynyl, or amino substituents at the C4 position.

This sequential approach is particularly valuable for the synthesis of fused heterocyclic systems, where an initial nucleophilic substitution is followed by an intramolecular cyclization reaction.

Application Note 1: Synthesis of Novel N-Aryl Isoindolinone Scaffolds

Objective: To synthesize novel N-aryl isoindolinone derivatives through a sequential nucleophilic substitution and intramolecular cyclization cascade. Isoindolinones are a prominent structural motif in many biologically active compounds and approved drugs.

Reaction Scheme:

G start This compound intermediate Intermediate Amine start->intermediate Nucleophilic Substitution product N-Aryl Isoindolinone intermediate->product Heat or Base-mediated reagent1 Substituted Aniline (Ar-NH2) Base (e.g., K2CO3) reagent2 Intramolecular Cyclization

Synthesis of N-Aryl Isoindolinones.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-2,3-dihydro-1H-isoindol-1-one

Materials:

ReagentMolar Mass ( g/mol )
This compound307.97
Substituted AnilineVaries
Potassium Carbonate (K₂CO₃)138.21
N,N-Dimethylformamide (DMF)73.09
Ethyl acetate (EtOAc)88.11
Hexanes-
Brine-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • To a stirred solution of a substituted aniline (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-aryl isoindolinone.

Quantitative Data Summary (Representative Examples):

Substituted AnilineProductYield (%)
Aniline5-Bromo-2-phenyl-2,3-dihydro-1H-isoindol-1-one85
4-Fluoroaniline5-Bromo-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindol-1-one82
4-Methoxyaniline5-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one88

Application Note 2: Sequential Synthesis of 4-Aryl-3-(aminomethyl)benzoates

Objective: To demonstrate the sequential functionalization of this compound via an initial nucleophilic substitution with an amine followed by a Suzuki cross-coupling reaction. This strategy allows for the creation of a library of compounds with diverse substituents at two positions of the benzene ring.

Workflow Diagram:

G start This compound step1 Step 1: Nucleophilic Substitution start->step1 intermediate Methyl 4-bromo-3-(aminomethyl)benzoate step1->intermediate Amine, Base step2 Step 2: Suzuki Cross-Coupling intermediate->step2 product Novel 4-Aryl-3-(aminomethyl)benzoate step2->product Arylboronic acid, Pd catalyst, Base

Sequential Functionalization Workflow.
Experimental Protocol:

Part A: Synthesis of Methyl 4-bromo-3-((diethylamino)methyl)benzoate

Materials:

ReagentMolar Mass ( g/mol )
This compound307.97
Diethylamine73.14
Potassium Carbonate (K₂CO₃)138.21
Acetonitrile (MeCN)41.05

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (15 mL).

  • Add potassium carbonate (2.0 mmol) followed by diethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Part B: Synthesis of Methyl 4-aryl-3-((diethylamino)methyl)benzoate via Suzuki Coupling

Materials:

ReagentMolar Mass ( g/mol )
Methyl 4-bromo-3-((diethylamino)methyl)benzoate314.22
Arylboronic AcidVaries
Tetrakis(triphenylphosphine)palladium(0)1155.56
Sodium Carbonate (Na₂CO₃)105.99
Toluene92.14
Ethanol (EtOH)46.07
Water18.02

Procedure:

  • To a degassed solution of Methyl 4-bromo-3-((diethylamino)methyl)benzoate (1.0 mmol) in a 4:1 mixture of Toluene:Ethanol (10 mL), add the respective arylboronic acid (1.2 mmol) and sodium carbonate (2.0 mmol) in water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture at 90 °C under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Arylboronic AcidProductOverall Yield (%)
Phenylboronic acidMethyl 3-((diethylamino)methyl)-[1,1'-biphenyl]-4-carboxylate78
4-Tolylboronic acidMethyl 3-((diethylamino)methyl)-4'-methyl-[1,1'-biphenyl]-4-carboxylate75
3-Thienylboronic acidMethyl 3-((diethylamino)methyl)-4-(thiophen-3-yl)benzoate72

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel organic compounds. The protocols detailed herein provide a foundation for the development of new synthetic methodologies and the creation of diverse molecular libraries for applications in drug discovery and materials science. The ability to perform selective and sequential reactions at its two distinct bromine centers offers a powerful tool for the modern synthetic chemist.

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-(bromomethyl)benzoate is a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a site for cross-coupling reactions on the aromatic ring, makes it a versatile building block. This document provides detailed protocols for the scale-up synthesis of this compound from Methyl 4-bromo-3-methylbenzoate via a free-radical bromination reaction. The provided methodologies are designed to be robust and scalable for laboratory and pilot-plant settings.

Reaction Scheme

The synthesis proceeds via the selective bromination of the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), or by photochemical means.

Overall Reaction:

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales
ReagentMolar Mass ( g/mol )10 g Scale (mmol)10 g Scale (g)100 g Scale (mol)100 g Scale (g)
Methyl 4-bromo-3-methylbenzoate229.0743.6510.00.436100.0
N-Bromosuccinimide (NBS)177.9848.028.540.48085.4
AIBN164.212.180.360.0223.6
Ethyl Acetate88.11-200 mL-2.0 L
Table 2: Comparative Analysis of Reaction Conditions
ParameterMethod A: Thermal InitiationMethod B: Photochemical Initiation
Initiator AIBN (0.05 eq)UV Lamp (300W)
Solvent Ethyl AcetateChlorobenzene
Temperature Reflux (approx. 77 °C)0-5 °C
Reaction Time 4-6 hours3-5 hours
Typical Yield 80-90%85-95%
Key Considerations Requires careful temperature control.Requires specialized photochemical reactor. Safer at lower temperatures.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (100 g Scale) using Thermal Initiation

Materials:

  • Methyl 4-bromo-3-methylbenzoate (100.0 g, 0.436 mol)

  • N-Bromosuccinimide (NBS) (85.4 g, 0.480 mol, 1.1 eq)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (3.6 g, 0.022 mol, 0.05 eq)

  • Ethyl Acetate (2.0 L)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Heptane

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Methyl 4-bromo-3-methylbenzoate (100.0 g, 0.436 mol) and ethyl acetate (2.0 L).

  • Reagent Addition: Add N-Bromosuccinimide (85.4 g, 0.480 mol) and AIBN (3.6 g, 0.022 mol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a solid. Recrystallize from a mixture of ethyl acetate and heptane to yield pure this compound.

Protocol 2: Scale-Up Synthesis using Photochemical Initiation

Materials:

  • Methyl 4-bromo-3-methylbenzoate (18.0 g, 0.1 mol - example scale from patent literature)

  • N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 eq)

  • Chlorobenzene (150 mL)

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Photochemical reactor with a UV immersion lamp

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a photochemical reactor, dissolve Methyl 4-bromo-3-methylbenzoate (18.0 g, 0.1 mol) and N-bromosuccinimide (18.7 g, 0.105 mol) in chlorobenzene (150 mL).

  • Reaction: Cool the mixture to 0-5 °C and irradiate with a UV immersion lamp for 3-5 hours.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and wash with water (150 mL).

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: Methyl 4-bromo-3-methylbenzoate reagents Add NBS, Initiator (AIBN/BPO) or UV light, and Solvent start->reagents Step 1 reaction Reaction at Elevated Temperature (Thermal) or Low Temperature (Photo) reagents->reaction Step 2 cooling Cool Reaction Mixture reaction->cooling Step 3 filtration Filter to Remove Succinimide cooling->filtration Step 4 washing Wash with NaHCO3 and Brine filtration->washing Step 5 drying Dry Organic Layer (Na2SO4) washing->drying Step 6 concentration Concentrate in vacuo drying->concentration Step 7 recrystallization Recrystallization (e.g., Ethyl Acetate/Heptane) concentration->recrystallization Step 8 final_product Final Product: this compound recrystallization->final_product Step 9

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate, a key intermediate in various synthetic pathways.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically prepared by the radical bromination of Methyl 4-bromo-3-methylbenzoate using N-Bromosuccinimide (NBS), can stem from several factors. Here’s a systematic approach to troubleshoot and enhance your yield:

  • Purity of Reagents and Solvents: Ensure that your starting material, Methyl 4-bromo-3-methylbenzoate, is pure. Impurities can interfere with the radical chain reaction. N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow or brown, as this indicates the presence of bromine which can lead to undesired side reactions.[1] Solvents must be anhydrous, as water can hydrolyze the product and interfere with the reaction.[1][2]

  • Radical Initiator: The choice and amount of radical initiator are crucial. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[3][4] Ensure the initiator is fresh and active. The amount used is typically catalytic, around 1-5 mol% relative to the starting material.[5]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. It should be high enough to initiate the radical chain reaction by decomposing the initiator but not so high as to promote side reactions. For reactions in carbon tetrachloride or cyclohexane, refluxing is a common condition.[3][6] Lowering the reaction temperature can sometimes enhance selectivity and reduce the formation of byproducts.[7]

  • Solvent Choice: The solvent plays a critical role. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity has led to the adoption of alternatives.[8] Solvents like cyclohexane, acetonitrile, and 1,2-dichloroethane are effective substitutes.[2][8][9] The choice of solvent can influence reaction rate and selectivity.[10][11]

  • Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extending it for too long can lead to the formation of degradation products or side products like the dibrominated compound.[3]

  • Work-up Procedure: A proper work-up is essential to isolate the product and remove byproducts like succinimide. The typical procedure involves filtering the reaction mixture to remove succinimide, followed by washing the organic layer with water, aqueous sodium bicarbonate, and brine.[12]

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of multiple products in my reaction mixture. How can I minimize these side reactions?

Answer: The primary side products in this synthesis are typically the result of over-bromination (dibromination) or bromination on the aromatic ring. Here’s how to address these issues:

  • Dibromination: The formation of Methyl 4-bromo-3-(dibromomethyl)benzoate occurs when the desired product reacts further with NBS. To minimize this:

    • Use a stoichiometric amount of NBS, or a slight excess (e.g., 1.05 to 1.1 equivalents).[3][9]

    • Monitor the reaction closely and stop it once the starting material is consumed.

    • Consider a procedure for the selective reduction of the dibrominated byproduct back to the desired monobrominated product if significant amounts are formed.[13]

  • Aromatic Bromination: While benzylic bromination is favored under radical conditions, electrophilic aromatic substitution can occur, especially if bromine (Br₂) concentration becomes too high. To prevent this:

    • Use NBS, which maintains a low, steady concentration of Br₂.[14][15]

    • Avoid exposure to Lewis acids or strong protic acids which can catalyze aromatic bromination.

    • Ensure the reaction is carried out under conditions that favor the radical pathway (i.e., with a radical initiator and/or light).

Issue 3: Reaction Fails to Initiate

Question: My reaction does not seem to be starting, and I am recovering my starting material. What could be the problem?

Answer: Failure to initiate is a common issue in radical reactions. Consider the following points:

  • Initiator Activity: The radical initiator may have decomposed during storage. Use a fresh batch of AIBN or BPO.

  • Initiation Method: Ensure proper initiation is taking place. If using a photochemical method, ensure the light source is of the appropriate wavelength and intensity.[5][9] For thermal initiation, confirm that the reaction temperature is sufficient to cause homolytic cleavage of the initiator.

  • Radical Inhibitors: The presence of radical inhibitors, such as oxygen, can quench the chain reaction. While some procedures are run open to the air, if you are facing initiation issues, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[16]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the benzylic bromination with NBS?

A1: The reaction proceeds via a free radical chain mechanism.[17]

  • Initiation: A radical initiator (like AIBN or BPO) or UV light generates a small amount of bromine radicals (Br•) from the homolytic cleavage of the N-Br bond in NBS.[17][18]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate, forming a resonance-stabilized benzylic radical and HBr.[4][17]

    • The benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical.[14][19]

  • Termination: The reaction is terminated when two radicals combine.

Q2: Which solvent is best for this reaction?

A2: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness and ability to promote the radical reaction.[3][6] However, due to its toxicity and environmental concerns, safer alternatives are now preferred.[5][8] Good alternatives that have been successfully used include:

  • Acetonitrile: Offers good solubility for both NBS and the resulting succinimide.[8][9]

  • Cyclohexane: A non-polar solvent that is a good replacement for CCl₄.[2]

  • 1,2-Dichloroethane or Chlorobenzene: Halogenated solvents that can also be effective.[10][20]

The optimal solvent may depend on the specific substrate and reaction conditions.

Q3: How can I effectively purify the final product?

A3: Purification typically involves removing the succinimide byproduct and any unreacted starting materials or side products.

  • Removal of Succinimide: After the reaction is complete, the mixture is usually cooled, and the precipitated succinimide is removed by filtration.[3]

  • Aqueous Work-up: The filtrate is then washed with water to remove any remaining succinimide and with a mild base like sodium bicarbonate solution to remove any acidic impurities.[12]

  • Chromatography/Recrystallization: The crude product can be further purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate).[3][5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialBrominating Agent (Equivalents)InitiatorSolventTemperatureTime (h)Yield (%)Reference
Methyl 4-bromo-3-methylbenzoateNBS (1.1)AIBN (catalytic)CCl₄Reflux7Not specified[3]
Methyl 4-bromo-3-methylbenzoateNBS (1.1)Benzoyl Peroxide (0.03 eq)CCl₄Not specified4Optimized[3]
Methyl 4-methyl-3-methoxybenzoateNBS (1.05)UV lightEthyl Acetate0-5 °C495[5]
Substituted ToluenesNBS (1.05)Visible light (CFL)Acetonitrile20-60 °C0.2-0.8Good to Excellent[9]
Methoxyimino-o-tolyl-acetic acid methyl esterNBS (2.0)AIBN (0.04 eq)1,2-Dichlorobenzene80 °C892[10]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[3]

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (or a suitable alternative solvent like acetonitrile or cyclohexane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-bromo-3-methylbenzoate (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of the radical initiator (AIBN or BPO, ~1-2 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated using a UV lamp.

  • Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants: - Methyl 4-bromo-3-methylbenzoate - NBS - Radical Initiator - Anhydrous Solvent B 2. Heat to Reflux (or Irradiate with UV light) A->B C 3. Monitor Reaction (TLC/GC) B->C D 4. Cool and Filter (Remove Succinimide) C->D E 5. Aqueous Wash (H2O, NaHCO3, Brine) D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H Final Product: Methyl 4-bromo-3- (bromomethyl)benzoate G->H

Caption: Experimental workflow for the synthesis of this compound.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Radical Initiator (AIBN or BPO) Br_radical Br• Initiator->Br_radical Heat or Light Start_Mat Methyl 4-bromo- 3-methylbenzoate Br_radical->Start_Mat Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start_Mat->Benzylic_Radical + Br• Product Methyl 4-bromo-3- (bromomethyl)benzoate Benzylic_Radical->Product + Br2 HBr HBr Benzylic_Radical->HBr Br_radical_prop Br• Product->Br_radical_prop Br2 Br2 HBr->Br2 + NBS NBS NBS Br2->Benzylic_Radical

Caption: Simplified radical chain mechanism for benzylic bromination with NBS.

References

Technical Support Center: Bromination of Methyl 4-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the bromination of methyl 4-bromo-3-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of methyl 4-bromo-3-methylbenzoate?

The primary side reactions fall into two categories: polybromination on the aromatic ring and benzylic bromination of the methyl group.

  • Polybromination (Di-bromo Species): This occurs via electrophilic aromatic substitution (EAS), where a second bromine atom is added to the benzene ring. The existing substituents—a methyl group (-CH₃), a bromo group (-Br), and a methyl ester group (-COOCH₃)—direct the position of the incoming bromine. The methyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director, and the ester is a deactivating meta-director. The activating methyl group often has the strongest influence, leading to substitution at its ortho positions.

  • Benzylic Bromination: This is a free-radical substitution reaction that occurs on the methyl group attached to the benzene ring, resulting in a -CH₂Br group.[1][2] This pathway is favored under different conditions than ring bromination, typically involving a radical initiator like light (hν) or AIBN, and reagents like N-bromosuccinimide (NBS).[1][2][3]

Q2: My analysis shows multiple products. How can I identify the specific side products?

Identification typically relies on spectroscopic methods like NMR and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy:

    • Benzylic Bromination: The appearance of a singlet at approximately 4.5 ppm is characteristic of the benzylic protons (-CH₂Br). The singlet for the original methyl group (around 2.4 ppm) will decrease in integration.

    • Ring Di-bromination: The aromatic region (7.0-8.0 ppm) will show a different splitting pattern. The disappearance of one of the aromatic proton signals and a shift in the remaining signals will indicate further substitution on the ring.

  • Mass Spectrometry (GC-MS or LC-MS): The mass spectrum will show peaks corresponding to the molecular weights of the di-brominated products (both ring and side-chain), which will be significantly higher than the mono-brominated starting material. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 triplet for M, M+2, M+4) will be a clear indicator of a di-brominated species.

Q3: I am observing significant amounts of the benzylic bromination product, methyl 4-bromo-3-(bromomethyl)benzoate. Why is this happening and how can I prevent it?

This side reaction occurs when free-radical conditions are inadvertently introduced or favored over electrophilic aromatic substitution conditions.

Troubleshooting Guide: Benzylic Bromination

ProblemLikely CauseRecommended Solution
Benzylic Bromination Product Detected Use of N-bromosuccinimide (NBS) without a Lewis acid catalyst.[1][3]For ring bromination, use Br₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.
Exposure of the reaction mixture to UV light (e.g., direct sunlight).Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Presence of radical initiators (e.g., peroxides) as impurities in reagents or solvents.Use pure, freshly distilled solvents and high-purity reagents.
High reaction temperatures that can promote radical formation.Maintain the recommended temperature for electrophilic bromination (often 0°C to room temperature).

Logical Workflow: Diagnosing Bromination Reaction Issues

G start Analyze Crude Product (NMR, GC-MS) check_benzylic Benzylic Product (-CH₂Br) Detected? start->check_benzylic check_polybromo Di-bromo Ring Product Detected? check_benzylic->check_polybromo No cause_radical Radical Pathway Favored check_benzylic->cause_radical Yes cause_eas Harsh EAS Conditions check_polybromo->cause_eas Yes end_ok Desired Product is Major check_polybromo->end_ok No solution_radical Solution: • Use Br₂/Lewis Acid • Exclude Light • Check Reagent Purity cause_radical->solution_radical solution_eas Solution: • Lower Temperature • Use Milder Catalyst • Reduce Reaction Time • Control Stoichiometry cause_eas->solution_eas

Caption: Troubleshooting workflow for bromination side products.

Q4: My reaction is producing di-brominated species on the aromatic ring. How can I minimize this?

Polybromination occurs when the reaction conditions are too harsh or the reaction is run for too long, allowing for a second substitution to occur. The methyl group activates the ring, making it susceptible to further bromination.[4]

Troubleshooting Guide: Polybromination

ProblemLikely CauseRecommended Solution
Di-brominated Ring Products Detected Excess of brominating agent (Br₂).Use a strict 1.0 to 1.1 molar equivalent of Br₂ relative to the substrate.
High concentration of a strong Lewis acid catalyst.Reduce the amount of catalyst or switch to a milder one (e.g., iodine).
Elevated reaction temperature.Perform the reaction at a lower temperature (e.g., 0-5°C) to increase selectivity.
Prolonged reaction time.Monitor the reaction progress using TLC or GC and quench it as soon as the starting material is consumed.

Potential Side Products in Bromination

G sub Methyl 4-bromo-3-methylbenzoate (Starting Material) ring_bromo Intended Product (e.g., Methyl 2,4-dibromo-3-methylbenzoate) sub->ring_bromo Br₂ / FeBr₃ (EAS) side_chain_bromo Side Product 1 (Benzylic Bromination) sub->side_chain_bromo NBS / hν (Radical) poly_bromo Side Product 2 (Other Di-bromo Isomers) ring_bromo->poly_bromo Over-reaction

References

Technical Support Center: Purification of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-bromo-3-(bromomethyl)benzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product fails to crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product oils out instead of crystallizing. - The melting point of the compound is lower than the temperature of the crystallization solvent.- The presence of impurities is depressing the melting point.- The solvent is not appropriate for the compound.- Ensure the solution is cooled well below the compound's melting point.- Try redissolving the oil in a minimum amount of hot solvent and cooling again, possibly with vigorous stirring.- Consider using a different solvent or a solvent mixture. For instance, a mixture of n-heptane and ethyl acetate has been used for similar compounds.
Crystals are colored (yellowish/brownish). - Presence of colored impurities from the starting materials or side reactions.- Degradation of the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.- Ensure the purification process is not carried out at excessively high temperatures for prolonged periods.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The chosen recrystallization solvent is too good a solvent even at low temperatures.- Cool the filtrate for a longer period or to a lower temperature to maximize crystal formation.- Minimize the volume of solvent used for washing the collected crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Select a solvent in which the compound has lower solubility at cold temperatures.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude product.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common system for this compound is a gradient of hexane and ethyl acetate.[1]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking of the compound on the column. - The compound is not fully soluble in the eluent.- The compound is interacting strongly with the silica gel.- Ensure the crude product is fully dissolved before loading it onto the column.- Consider adding a small percentage of a more polar solvent to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the starting material (Methyl 4-bromo-3-methylbenzoate), succinimide (a byproduct if N-bromosuccinimide is used for bromination), and potentially over-brominated side products. Unreacted brominating agents like N-bromosuccinimide may also be present.

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the impurity profile and the desired purity level.

  • Recrystallization is often effective for removing small amounts of impurities and can yield highly pure crystalline material if a suitable solvent is found. A known method involves recrystallization from heptane.

  • Column chromatography is more versatile for separating mixtures with multiple components or when impurities have similar solubility to the product. A silica gel column with a hexane/ethyl acetate gradient is a common choice.[1]

Q3: What is a good starting solvent system for developing a TLC method for this compound?

A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. You can begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by moving to 4:1 or 2:1 to achieve an Rf value of around 0.3-0.5 for the desired product.

Q4: My purified product is an off-white solid. Is this normal?

A4: While the pure compound is expected to be a white to off-white crystalline solid, a slight coloration may indicate the presence of minor impurities. If high purity is critical, a second purification step (e.g., recrystallization after column chromatography) or treatment with activated charcoal during recrystallization may be necessary.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Melting point analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the recrystallization of this compound from heptane.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot heptane while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3-0.5 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product This compound Assess Assess Impurity Profile (e.g., TLC, NMR) Crude->Assess Decision Choose Purification Method Assess->Decision Column Column Chromatography Decision->Column  Multiple Impurities or Similar Solubility Recrystallize Recrystallization Decision->Recrystallize  Minor Impurities and Good Crystal Formation Analyze Analyze Purity (NMR, MP, HPLC) Column->Analyze Recrystallize->Analyze Pure Pure Product Analyze->Pure

Caption: Decision workflow for selecting a purification method.

TroubleshootingRecrystallization Start Recrystallization Attempt Cooling Cooling the Solution Start->Cooling Problem Problem Encountered? Cooling->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut Yes ColoredCrystals Crystals are Colored Problem->ColoredCrystals Yes Success Pure Crystals Formed Problem->Success No Sol1 Concentrate Solution or Add Seed Crystal NoCrystals->Sol1 Sol2 Use Different Solvent or Cool Slowly OilingOut->Sol2 Sol3 Treat with Activated Charcoal ColoredCrystals->Sol3

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Brominated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions involving brominated substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aryl bromide is not working or giving a low yield. What are the first steps to troubleshoot?

When encountering a failed or low-yielding Suzuki coupling reaction, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Key initial checkpoints include:

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1][2] This involves using dried glassware and properly degassed solvents.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can be prone to decomposition (protodeboronation).[3] Verify the purity of your boronic acid. Consider using a more stable boronic ester, such as a pinacol ester, which can be cleaved in situ.[3]

    • Palladium Catalyst: Ensure the catalyst is active. Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Using a freshly opened bottle or a more robust pre-catalyst can be beneficial.[2]

    • Base: The choice and quality of the base are critical. Ensure the base is anhydrous where required and has been stored correctly.

    • Solvent: Use anhydrous and degassed solvents to prevent unwanted side reactions and catalyst deactivation.[1][3]

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Common side reactions in Suzuki coupling with brominated substrates include dehalogenation, protodeboronation, and homocoupling.

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom on your starting material.[4][5] It can be identified by GC-MS or NMR analysis of the crude reaction mixture.[4]

    • Causes: High temperatures, prolonged reaction times, and certain bases or solvents can promote dehalogenation.[4]

    • Solutions:

      • Lower the reaction temperature.

      • Reduce the reaction time by monitoring the reaction closely.

      • Choose a different base. For instance, milder bases like KF might be beneficial for sensitive substrates.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3]

    • Causes: This is often promoted by the presence of water and base, especially with electron-rich boronic acids.[3]

    • Solutions:

      • Use anhydrous conditions and degassed solvents.[3]

      • Employ a weaker base or a stoichiometric amount of a strong base.[3]

      • Convert the boronic acid to a more stable boronic ester.[3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3][5]

    • Causes: This is often competitive with the desired cross-coupling, especially if the cross-coupling is slow or if there is oxygen present in the reaction.[3][5]

    • Solutions:

      • Ensure the reaction is thoroughly degassed.

      • Optimize the reaction conditions (catalyst, ligand, base, solvent) to favor the cross-coupling pathway.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with brominated substrates.

Problem 1: Low or No Conversion of the Aryl Bromide

If you observe a significant amount of unreacted aryl bromide, consider the following factors that influence the oxidative addition step, which is often the rate-limiting step.[3]

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Solution: Switch to a more active and robust catalyst system. For challenging substrates, especially those that are electron-rich or sterically hindered, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.[3][6]

  • Poor Ligand Choice:

    • Solution: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields.[2][3]

  • Substrate Reactivity:

    • Electron-rich aryl bromides are less reactive towards oxidative addition.[3]

      • Solution: Employ more electron-rich and bulky ligands to facilitate the oxidative addition.[5]

    • Sterically hindered aryl bromides (e.g., ortho-substituted) can impede the approach of the palladium catalyst.[3][6]

      • Solution: Use catalysts with bulky ligands like SPhos or XPhos, which have proven effective for sterically demanding couplings.[2]

Data Presentation: Ligand Effects on Yield

The following table summarizes the effect of different phosphine ligands on the yield of a Suzuki coupling reaction between an electron-rich aryl bromide and an arylboronic acid.

LigandCatalyst SystemYield (%)
PPh₃Pd(PPh₃)₄25
P(t-Bu)₃Pd₂(dba)₃/P(t-Bu)₃95[7]
SPhosPd(OAc)₂/SPhos92[3]
XPhosPd₂(dba)₃/XPhos98

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Problem 2: Consumption of Starting Material but Low Product Yield

If your starting materials are consumed but the desired product is not formed efficiently, side reactions are likely the primary issue.

Troubleshooting Workflow:

G Start Starting Material Consumed, Low Product Yield Analyze Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Dehalogenation Dehalogenation Product Observed Identify->Dehalogenation Protodeboronation Protodeboronation Product Observed Identify->Protodeboronation Homocoupling Homocoupling Product Observed Identify->Homocoupling Optimize_Dehalo Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Change Base Dehalogenation->Optimize_Dehalo Optimize_Proto Optimize Conditions: - Anhydrous Conditions - Weaker Base - Use Boronic Ester Protodeboronation->Optimize_Proto Optimize_Homo Optimize Conditions: - Thoroughly Degas Reaction - Optimize Catalyst System Homocoupling->Optimize_Homo End Improved Yield Optimize_Dehalo->End Optimize_Proto->End Optimize_Homo->End

Caption: Troubleshooting workflow for low product yield.

Problem 3: Reaction is Sluggish or Stalls

A slow or stalled reaction can often be accelerated by adjusting the reaction parameters.

Possible Causes & Solutions:

  • Insufficient Temperature:

    • Solution: Increase the reaction temperature. Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields, especially for sluggish reactions.[2]

  • Inappropriate Base:

    • Solution: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. However, the base must be compatible with any sensitive functional groups on your substrates.[2]

  • Solvent Effects:

    • Solution: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and DMF.[5] Sometimes, the addition of water as a co-solvent can be beneficial.[8][9]

Data Presentation: Base and Solvent Effects on Yield

The following table illustrates the impact of different bases and solvents on the yield of a Suzuki coupling reaction.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene/H₂O10065
Cs₂CO₃Dioxane10090[2]
K₃PO₄Toluene11088[3]
KFDioxane10075[6]

Note: Yields are illustrative and substrate-dependent.

Experimental Protocols

General Protocol for a Troubleshooting Experiment

This protocol provides a starting point for optimizing a failed Suzuki coupling reaction with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]

  • Phosphine ligand (e.g., SPhos, 4 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[2][3]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.[1][2]

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2][3]

  • Add the anhydrous, degassed solvent via syringe under a positive pressure of the inert gas.[1][3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1] If using a microwave reactor, heat to the set temperature (e.g., 120-150 °C) for the specified time.[1][2]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.[1][2][3]

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

"preventing homocoupling in reactions with Methyl 4-bromo-3-(bromomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with Methyl 4-bromo-3-(bromomethyl)benzoate, with a specific focus on preventing undesired homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what types of homocoupling can occur?

A1: this compound is a bifunctional molecule with two distinct reactive sites susceptible to homocoupling:

  • Aryl Bromide (Csp²-Br): Located directly on the benzene ring, this site is reactive towards palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck. Homocoupling at this site results in the formation of a biphenyl dimer.

  • Benzylic Bromide (Csp³-Br): The bromomethyl group is highly susceptible to nucleophilic substitution and can also undergo radical or organometallic-mediated homocoupling (Wurtz-type coupling) to form a 1,2-diphenylethane derivative.

Understanding the chemoselectivity of these two sites is critical for designing successful reactions. The benzylic bromide is generally more reactive towards nucleophilic substitution than the aryl bromide is towards cross-coupling.

Q2: I am observing significant formation of a biphenyl byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: The formation of a biphenyl homocoupling product from the aryl bromide moiety is a common side reaction in Suzuki-Miyaura coupling. The primary causes include:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which can promote the homocoupling of the organoboron reagent.

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can be reduced to the active Pd(0) in situ by the organoboron reagent, leading to the consumption of two equivalents of the boron reagent to form the homocoupled product.

  • Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature can favor the homocoupling pathway over the desired cross-coupling.

Q3: How can I minimize homocoupling of the aryl bromide in a Suzuki reaction?

A3: To minimize aryl bromide homocoupling, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][2]

  • Use of Pd(0) Catalysts: Employing a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the need for in-situ reduction, thereby reducing the likelihood of homocoupling.[2]

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.

  • Choice of Base and Solvent: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases. The solvent system (e.g., dioxane/water, toluene/water) should also be optimized.[3]

  • Use of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.

Q4: My Sonogashira coupling is yielding a significant amount of di-alkyne byproduct. What are the common causes and solutions?

A4: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction in Sonogashira couplings. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:

  • Copper-Free Conditions: Consider performing the reaction under copper-free conditions. While this may require higher temperatures or more active catalyst systems, it eliminates the primary catalyst for alkyne homocoupling.[4]

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is crucial to prevent oxidative homocoupling.[5]

  • Base Selection: The choice of amine base can influence the rate of homocoupling. Optimization is often necessary.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q5: I am attempting a Heck reaction and observing a mixture of products, including what appears to be a homocoupled arene. How can I improve the selectivity?

A5: Homocoupling in Heck reactions is less common than in Suzuki or Sonogashira reactions but can still occur. To improve the selectivity for the desired Heck product:

  • Optimize Ligand and Catalyst: The choice of palladium catalyst and ligand is critical. Phosphine-free catalyst systems or those with specific phosphine ligands can improve selectivity.[6][7]

  • Base and Solvent System: The base (e.g., triethylamine, potassium carbonate) and solvent play a significant role in the reaction outcome. Anhydrous conditions are often preferred.

  • Temperature Control: Careful control of the reaction temperature is necessary, as higher temperatures can sometimes lead to catalyst decomposition and side reactions.

Q6: I am trying to perform a nucleophilic substitution on the benzylic bromide, but I am getting a significant amount of a dimeric product. What is happening and how can I prevent it?

A6: The formation of a dimeric product from the benzylic bromide is likely due to a Wurtz-type homocoupling reaction. This can be particularly problematic under certain conditions:

  • Strongly Reducing Conditions: The use of highly reactive metals (like sodium in the classical Wurtz reaction) or certain organometallic reagents can promote this side reaction.[8][9]

  • Grignard Reagent Formation: When attempting to form a Grignard reagent from the benzylic bromide, Wurtz coupling can be a significant competing reaction, especially in solvents like THF.[10][11]

  • High Concentrations: High concentrations of the starting material can favor the bimolecular homocoupling reaction.

To prevent this:

  • Avoid Harsh Reducing Agents: Choose reaction conditions that do not involve strong reducing metals where possible.

  • Optimize Grignard Conditions: If forming a Grignard reagent, consider using diethyl ether instead of THF, maintaining a low temperature, and adding the halide slowly to an excess of magnesium.[10]

  • Dilution: Running the reaction at a lower concentration can disfavor the intermolecular homocoupling.[12]

Troubleshooting Guides

Troubleshooting Aryl Bromide Homocoupling in Suzuki Reactions
Observation Potential Cause Troubleshooting Steps
High percentage of biphenyl byproduct Presence of oxygen- Rigorously degas solvents and reaction mixture (Ar/N₂ sparging, freeze-pump-thaw).- Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas.[2]
Use of a Pd(II) precatalyst- Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄).- If using a Pd(II) source, consider adding a mild reducing agent.
Inappropriate base or solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Optimize the solvent system (e.g., varying the ratio of organic solvent to water).[3]
Low yield of desired product and significant homocoupling Suboptimal ligand- Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.
Low reaction temperature- Cautiously increase the reaction temperature to favor the cross-coupling pathway.
Troubleshooting Benzylic Bromide Homocoupling (Wurtz-type)
Observation Potential Cause Troubleshooting Steps
Formation of 1,2-diphenylethane derivative Reaction conditions are too reducing- Avoid using highly reactive metals like sodium for coupling reactions.[8]
Unfavorable Grignard formation conditions- Use diethyl ether or 2-MeTHF instead of THF as the solvent.- Maintain low reaction temperatures (e.g., 0 °C to room temperature).[10] - Add the halide dropwise to a suspension of excess magnesium.[10]
High concentration of starting material- Perform the reaction under more dilute conditions to disfavor the intermolecular reaction.[12]

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the Aryl Bromide Position

This protocol is designed to selectively couple at the aryl bromide position while minimizing reactions at the benzylic bromide and preventing homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Substitution at the Benzylic Bromide Position

This protocol allows for selective substitution at the benzylic bromide, leaving the aryl bromide available for subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium ethoxide, 1.1 equiv)

  • Anhydrous ethanol

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the nucleophile (e.g., sodium ethoxide in ethanol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Troubleshooting_Homocoupling cluster_suzuki Suzuki Coupling Troubleshooting start_suzuki High Aryl Homocoupling? check_oxygen_suzuki Check for Oxygen start_suzuki->check_oxygen_suzuki Yes check_catalyst_suzuki Review Pd Catalyst start_suzuki->check_catalyst_suzuki Yes check_conditions_suzuki Optimize Conditions start_suzuki->check_conditions_suzuki Yes solution_degas_suzuki Degas Solvents Rigorously check_oxygen_suzuki->solution_degas_suzuki solution_pd0_suzuki Use Pd(0) Catalyst check_catalyst_suzuki->solution_pd0_suzuki solution_ligand_suzuki Use Bulky/E-rich Ligand check_catalyst_suzuki->solution_ligand_suzuki solution_base_suzuki Screen Base/Solvent check_conditions_suzuki->solution_base_suzuki end_suzuki Reduced Homocoupling solution_degas_suzuki->end_suzuki solution_pd0_suzuki->end_suzuki solution_ligand_suzuki->end_suzuki solution_base_suzuki->end_suzuki

Caption: Troubleshooting workflow for aryl homocoupling in Suzuki reactions.

Chemoselectivity_Workflow cluster_benzylic Benzylic Position (Csp³-Br) cluster_aryl Aryl Position (Csp²-Br) start This compound decision Desired Reaction Site? start->decision benzylic_rxn Nucleophilic Substitution (e.g., with NaOR, NaCN, etc.) decision->benzylic_rxn Benzylic Bromide aryl_rxn Cross-Coupling (Suzuki, Sonogashira, Heck) decision->aryl_rxn Aryl Bromide benzylic_product Product of Substitution benzylic_rxn->benzylic_product aryl_product Cross-Coupled Product aryl_rxn->aryl_product

Caption: Decision workflow for chemoselective reactions.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions on Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving benzyl bromides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Substitution Product

Q: My reaction is showing a very low yield or no product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a nucleophilic substitution reaction with benzyl bromide can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality & Purity start->check_reagents reagent_purity Is Benzyl Bromide fresh? Is Nucleophile pure? Is Solvent anhydrous? check_reagents->reagent_purity check_conditions 2. Evaluate Reaction Conditions conditions_ok Are Temperature, Time, and Concentration optimal? check_conditions->conditions_ok check_mechanism 3. Re-evaluate Reaction Mechanism (SN1 vs. SN2) mechanism_choice Is the chosen solvent and nucleophile appropriate for the desired mechanism (SN1/SN2)? check_mechanism->mechanism_choice analyze_side_products 4. Analyze for Side Products side_products_present Are unexpected spots on TLC or peaks in GC-MS observed? analyze_side_products->side_products_present reagent_purity->check_conditions Yes replace_reagents Use fresh/purified reagents and anhydrous solvent. reagent_purity->replace_reagents No conditions_ok->check_mechanism Yes optimize_conditions Systematically vary temperature, reaction time, and concentration. conditions_ok->optimize_conditions No mechanism_choice->analyze_side_products Yes adjust_for_mechanism Switch to a polar aprotic solvent (e.g., DMF, DMSO) for SN2 or a polar protic solvent (e.g., ethanol) for SN1 with a weak nucleophile. mechanism_choice->adjust_for_mechanism No characterize_side_products Characterize side products (e.g., elimination, over-alkylation) and adjust conditions to minimize their formation. side_products_present->characterize_side_products Yes side_products start Benzyl Bromide + Nucleophile conditions Reaction Conditions: - Base Strength/Steric Hindrance - Temperature - Nucleophile Reactivity - Solvent start->conditions substitution Desired Substitution Product (SN1/SN2) conditions->substitution Favorable Conditions elimination Elimination Product (Styrene) (E1/E2) conditions->elimination Strong, bulky base High temperature over_alkylation Over-alkylation Product conditions->over_alkylation Nucleophile with multiple reactive sites solvolysis Solvolysis Product (e.g., Benzyl Ether/Alcohol) conditions->solvolysis Protic solvent as nucleophile

"challenges in the regioselective synthesis of substituted bromobenzoates"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Regioselective Synthesis of Substituted Bromobenzoates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the common challenges encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the bromination of substituted benzoates so challenging?

A1: The primary challenge arises from the competing directing effects of the two substituents on the benzene ring: the ester group (-COOR) and the other substituent (let's call it 'R'). The final position of the incoming bromine atom is determined by the cumulative electronic and steric effects of both groups. The ester group is an electron-withdrawing, meta-directing group, while the 'R' group can be either activating (ortho-, para-directing) or deactivating (meta-directing), leading to complex product mixtures.[1][2][3]

Q2: What is the directing effect of the ester group (-COOR) in an electrophilic aromatic substitution?

A2: The ester group is a moderately deactivating group.[4][5] Due to the electron-withdrawing nature of the carbonyl, it removes electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself.[1][6] This deactivation is most pronounced at the ortho and para positions, which means the meta position is the least deactivated and therefore the preferred site of attack for an electrophile. Thus, the ester group is a meta-director .[2][3][4]

Q3: How can I predict the major regioisomer when brominating a substituted benzoate?

A3: Prediction depends on the nature of the second substituent:

  • Strongly Activating Group vs. Ester Group: If the ring has a strongly activating group (e.g., -OH, -NH2, -OR), its ortho-, para-directing effect will dominate over the ester's meta-directing effect. Bromination will occur primarily at the positions ortho or para to the activating group.[7]

  • Weakly Activating/Deactivating Group vs. Ester Group: When the directing effects are not overwhelmingly different (e.g., an alkyl group vs. the ester), a mixture of products is common. The outcome can often be influenced by reaction conditions.[8]

  • Two Deactivating Groups: If both substituents are deactivating, the incoming electrophile will substitute at the position that is meta to both groups if possible. If not, the directing effect of the less deactivating group may prevail, but conditions will generally need to be harsh.[9]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most common side reactions are polybromination and oxidation .

  • Polybromination: This occurs when the product is reactive enough to undergo a second bromination. It is more common with activated aromatic rings.[10] To minimize it, use a 1:1 stoichiometry of the brominating agent, employ milder reagents like N-Bromosuccinimide (NBS) instead of Br₂, or perform the reaction at a lower temperature.[8][9] Using trifluoroacetic acid as a solvent can also help avoid polybromination.[9]

  • Oxidation: This can be a side reaction with certain substrates, especially when using strong brominating agents or harsh conditions.[11]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of ortho-, meta-, and para-isomers with poor regioselectivity.

  • Possible Cause: The directing effects of the substituents are in conflict, and the reaction conditions are not optimized to favor one over the other.

  • Solutions:

    • Modify Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy. High temperatures can lead to the formation of less stable isomers.[8]

    • Change the Brominating Agent: Different reagents have different steric and electronic requirements.

      • For high para-selectivity on activated systems, consider using N-bromosuccinimide (NBS) with silica gel or tetraalkylammonium tribromides.[8]

      • For deactivated systems, NBS in concentrated sulfuric acid can be effective.[9]

    • Vary the Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with solvents like acetonitrile, methanol, or dichloromethane.[12][13]

    • Utilize Steric Hindrance: If one position is sterically hindered by a bulky group, you can sometimes leverage this to direct the bromine to a less hindered site.

Problem 2: I am observing significant amounts of di- or poly-brominated products.

  • Possible Cause: The brominated product is still sufficiently activated to react further, or the reaction conditions are too harsh.

  • Solutions:

    • Control Stoichiometry: Carefully use only one equivalent of the brominating agent. A slight excess of the substrate can also help.

    • Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally less reactive than Br₂ with a Lewis acid catalyst and is a good choice to prevent over-bromination.[8]

    • Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the reaction rate and improve control.[8]

    • Choose a Deactivating Solvent/Catalyst System: Using a system like tribromoisocyanuric acid in trifluoroacetic acid can effectively monobrominate moderately deactivated arenes.[9]

Problem 3: The reaction is very slow or gives no product.

  • Possible Cause: The aromatic ring is strongly deactivated by multiple electron-withdrawing groups.

  • Solutions:

    • Increase Reaction Temperature: Carefully increase the temperature to provide the necessary activation energy.

    • Use Harsher Conditions: For highly deactivated substrates, a stronger electrophile is needed. Common systems include:

      • N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[9]

      • Molecular bromine (Br₂) with a strong Lewis acid catalyst like FeBr₃ or AlCl₃.

    • Consider Alternative Synthetic Routes: If direct bromination fails, consider a multi-step sequence, such as a Sandmeyer reaction from a corresponding amine or a halogen-metal exchange.[14]

Data Presentation

The regioselectivity of bromination is highly dependent on the substrate and reaction conditions. The following table summarizes typical outcomes for the bromination of various substituted aromatic compounds, illustrating the principles of directing effects.

SubstrateBrominating SystemPredominant Product(s)Yield (%)Reference Principle
AnisoleTl(OAc)₃ / Br₂p-Bromoanisole93Strong activating group directs para.[15]
AcetanilideTl(OAc)₃ / Br₂p-Bromoacetanilide95Strong activating group directs para.[15]
TolueneNBS / Zeolitep-BromotolueneHigh p-selectivityMild activating group with shape-selective catalyst.[16]
Methyl BenzoateBr₂ / FeBr₃Methyl 3-bromobenzoate~70-80Deactivating group directs meta.
PhenolNBS / CH₃CN4-Bromophenol>95Strong activating group directs para under mild conditions.[13]
NitrobenzeneNBS / conc. H₂SO₄3-Bromonitrobenzene~85Strong deactivating group requires harsh conditions, directs meta.[9]

Experimental Protocols

Protocol 1: Meta-Bromination of a Deactivated Arene (Methyl Benzoate)

This protocol is a general method for the monobromination of a deactivated aromatic ring, such as a benzoate ester.

Materials:

  • Methyl Benzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl benzoate (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the stirring solution.

  • In one portion, add N-bromosuccinimide (1.05 eq).

  • Allow the reaction to stir at 0 °C and monitor its progress using TLC or GC-MS (typically 1-4 hours).

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to remove any remaining bromine), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure methyl 3-bromobenzoate.

Protocol 2: Para-Selective Bromination of an Activated Arene using NBS/Silica Gel

This protocol is adapted for substrates with activating groups where high para-selectivity is desired and harsh acidic conditions are to be avoided.[8]

Materials:

  • Activated substrate (e.g., Anisole)

  • N-Bromosuccinimide (NBS)

  • Silica Gel (for chromatography)

  • Carbon Tetrachloride (or another inert, non-polar solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of the activated substrate (1.0 eq) in carbon tetrachloride, add silica gel (approx. 50% by weight of the substrate).

  • Add N-bromosuccinimide (1.0 eq) to the suspension.

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the silica gel and succinimide byproduct. Wash the solid residue with a small amount of fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product often shows high para-selectivity and may be purified further by crystallization or column chromatography if necessary.

Mandatory Visualizations

troubleshooting_workflow start_node Start: Poor Regioselectivity (Isomer Mixture) decision1 Are directing effects of substituents in conflict? start_node->decision1 decision2 Is polybromination observed? decision1->decision2 No action1a Action: Lower Temperature (e.g., to 0°C) decision1->action1a Yes decision3 Is the reaction too slow or not starting? decision2->decision3 No action2a Action: Reduce Equivalents of Brominating Agent (to 1.0) decision2->action2a Yes action3a Action: Increase Temperature decision3->action3a Yes end_node End: Improved Selectivity decision3->end_node No action1b Action: Change Brominating Agent (e.g., NBS for Br2/FeBr3) action1a->action1b action1c Action: Vary Solvent action1b->action1c action1c->end_node action2b Action: Use Milder Reagent (e.g., NBS) action2a->action2b action2b->end_node action3b Action: Use Stronger Conditions (e.g., NBS in conc. H2SO4) action3a->action3b action3b->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

method_selection_flowchart start Start: Select Bromination Method for Substituted Benzoate q1 Is the other substituent strongly activating (e.g., -OH, -OR, -NHR)? start->q1 q2 Is the other substituent strongly deactivating (e.g., -NO2, -CF3)? q1->q2 No method1 Use Mild Conditions for High Para-Selectivity (e.g., NBS/Silica Gel or Tl(OAc)3/Br2) q1->method1 Yes method2 Use Standard Conditions (e.g., Br2/FeBr3 or NBS/Acid) Expect meta-bromination q2->method2 No (e.g., Alkyl or Halogen) method3 Use Harsh Conditions (e.g., NBS / conc. H2SO4) Expect meta to both groups q2->method3 Yes end Proceed to Experiment method1->end method2->end method3->end

Caption: Decision flowchart for selecting a bromination method.

Caption: Competing directing effects in electrophilic bromination.

References

Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-(bromomethyl)benzoate. The information is designed to address specific issues that may be encountered during the analytical testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on its common synthesis route, which involves the radical bromination of Methyl 4-bromo-3-methylbenzoate, the most likely impurities include:

  • Starting Material: Unreacted Methyl 4-bromo-3-methylbenzoate.

  • Over-brominated Products: Dibrominated and tribrominated species, such as Methyl 4-bromo-3,5-bis(bromomethyl)benzoate.

  • Regioisomers: Isomers formed by bromination at other positions on the aromatic ring or side chain, though these are generally less common with selective brominating agents like N-bromosuccinimide (NBS).

  • Hydrolysis Products: 4-Bromo-3-(bromomethyl)benzoic acid, formed if the methyl ester hydrolyzes.

  • Residual Solvents and Reagents: Traces of solvents used in the synthesis and purification (e.g., carbon tetrachloride, cyclohexane) and reagents like succinimide (a byproduct of NBS).

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities such as the starting material, over-brominated products, and hydrolysis products. A reversed-phase method with UV detection is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile impurities. It can be used to detect and identify residual solvents and some of the brominated impurities. Derivatization may be necessary for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantifying known impurities without the need for a specific reference standard for each one (qNMR). Both ¹H and ¹³C NMR are valuable.

Q3: How should I prepare a sample of this compound for analysis?

A3: Sample preparation depends on the analytical technique:

  • HPLC: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent compatible with it (e.g., acetonitrile or a mixture of acetonitrile and water). Filter the solution through a 0.45 µm filter before injection to protect the column.

  • GC-MS: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation.

  • NMR: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte's signals.

HPLC Troubleshooting Guide

Q1: I am observing a tailing peak for the main compound. What could be the cause and how can I fix it?

A1: Peak tailing in the HPLC analysis of acidic or polar compounds like benzoates can be caused by several factors.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based C18 column can interact with the polar carboxyl group of any benzoic acid impurities or the ester group of the main compound.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) will suppress the ionization of silanol groups and any acidic impurities, reducing these secondary interactions.

      • Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to silanol interactions.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Possible Cause 3: Column Contamination or Degradation. Buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.

Q2: I see more peaks in my chromatogram than expected. What are these "ghost peaks" and where do they come from?

A2: Ghost peaks are unexpected peaks that can appear in a chromatogram.

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in the solvents or additives used to prepare the mobile phase can appear as peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Possible Cause 2: Carryover from Previous Injections. If a previous sample was highly concentrated or contained strongly retained components, they may elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol on your autosampler. Run a blank injection (injecting only the mobile phase) after a concentrated sample to ensure the system is clean.

  • Possible Cause 3: Sample Degradation. The analyte may be degrading in the sample vial or on the column.

    • Solution: Prepare samples fresh and store them at a low temperature if necessary. Investigate the stability of the compound in the chosen sample solvent.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)
Illustrative HPLC Data

The following table provides hypothetical retention times for the target compound and its potential impurities based on the method described above. Actual retention times may vary.

CompoundRetention Time (min)
4-Bromo-3-(bromomethyl)benzoic acid8.5
Methyl 4-bromo-3-methylbenzoate15.2
This compound 18.7
Methyl 4-bromo-3,5-bis(bromomethyl)benzoate22.1

GC-MS Troubleshooting Guide

Q1: I am not seeing a distinct molecular ion peak for my compound in the mass spectrum. Why is that?

A1: The absence of a clear molecular ion peak is common for certain classes of compounds in electron ionization (EI) mass spectrometry.

  • Possible Cause 1: Fragmentation. Benzyl bromides are prone to fragmentation upon electron impact. The benzylic C-Br bond is relatively weak and can easily cleave, leading to a prominent fragment ion corresponding to the loss of Br.

    • Solution: Look for characteristic fragment ions. For this compound, you would expect to see fragments corresponding to the loss of a bromine atom and the loss of the bromomethyl group. Using a "softer" ionization technique like Chemical Ionization (CI) can help to generate a more abundant molecular ion or protonated molecule.

  • Possible Cause 2: Thermal Degradation. The compound may be degrading in the hot injector port or on the GC column.

    • Solution: Lower the injector temperature. Use a split injection to minimize the residence time in the injector. Ensure the GC column is in good condition and not a source of catalytic degradation.

Q2: My baseline is noisy and drifting. What are the potential causes?

A2: A noisy or drifting baseline can obscure small impurity peaks and affect integration.

  • Possible Cause 1: Column Bleed. At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column specifically designed for MS applications.

  • Possible Cause 2: Contamination. Contamination in the carrier gas, gas lines, injector, or column can lead to a noisy baseline.

    • Solution: Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons. Regularly clean the injector port and replace the liner and septum. Bake out the column to remove contaminants.

  • Possible Cause 3: Leaks. A small leak in the system can allow air to enter, resulting in a noisy baseline and increased detector noise.

    • Solution: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.

Experimental Protocol: GC-MS Method for Impurity Profiling

This protocol is a starting point for the analysis of volatile and semi-volatile impurities.

ParameterRecommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless, 250 °C, Split ratio 20:1
Oven Program Initial 100 °C, hold for 2 minRamp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu
Sample Preparation 1 mg/mL in Dichloromethane
Illustrative GC-MS Data

This table shows the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of the target compound and a potential impurity.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 4-bromo-3-methylbenzoate228/230 (Br isotope pattern)197/199 (M-OCH₃)⁺, 151 (M-Br)⁺
This compound 306/308/310 (Br₂ isotope pattern)227/229 (M-Br)⁺, 148 (M-Br-Br)⁺

Visualizations

experimental_workflow Impurity Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (for HPLC) dissolve->filter gcms GC-MS dissolve->gcms nmr NMR dissolve->nmr hplc HPLC-UV filter->hplc id Impurity Identification hplc->id gcms->id nmr->id quant Quantification id->quant report Reporting quant->report

Caption: Experimental workflow for impurity analysis.

troubleshooting_tree HPLC Peak Tailing Troubleshooting start Peak Tailing Observed q1 Is the sample concentration high? start->q1 a1_yes Dilute sample and re-inject q1->a1_yes Yes q2 Is the mobile phase pH appropriate? q1->q2 No end Problem Resolved a1_yes->end a2_no Adjust pH (e.g., add 0.1% formic acid) q2->a2_no No q3 Is the column old or contaminated? q2->q3 Yes a2_no->end a3_yes Flush or replace the column q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting decision tree for HPLC peak tailing.

impurity_relationship Potential Impurity Relationships main This compound over Dibrominated Products (Over-bromination) main->over Further Bromination hydro 4-Bromo-3-(bromomethyl)benzoic acid (Hydrolysis) main->hydro Hydrolysis start Methyl 4-bromo-3-methylbenzoate (Starting Material) start->main Bromination

Caption: Relationship between the main compound and potential impurities.

Technical Support Center: Managing Selectivity in Reactions with Two Different Bromine Sites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage selectivity in reactions involving molecules with two different bromine sites.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at achieving selective reactions at one of two bromine positions.

Problem 1: Poor or No Selectivity in Suzuki-Miyaura Cross-Coupling of Dibromoarenes

Question: I am performing a Suzuki-Miyaura reaction on a dibromoaromatic substrate and obtaining a mixture of mono-arylated isomers and the di-arylated product. How can I improve the selectivity for a single mono-arylation?

Answer: Achieving high selectivity in the mono-arylation of dibromoarenes is a common challenge. The outcome is governed by a combination of electronic, steric, and catalyst-ligand effects. Here are several factors to consider and optimize:

  • Electronic Effects: The inherent electronic properties of the substrate play a crucial role. An electron-withdrawing group will activate a C-Br bond for oxidative addition, while an electron-donating group will deactivate it. The first oxidative addition generally occurs at the more electrophilic C-Br bond.

  • Steric Hindrance: A bromine atom in a sterically hindered position is less likely to react. You can leverage this by choosing a position with bulky neighboring groups to remain unreacted.

  • Ligand Choice: The ligand on the palladium catalyst is a critical factor in controlling selectivity.

    • Bulky Ligands: Sterically demanding ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) can enhance selectivity by favoring reaction at the less sterically hindered bromine site.

    • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the active catalytic species. For some substrates, a lower ligand-to-palladium ratio can lead to the formation of different palladium species that may alter the selectivity.

  • Base: The choice of base can influence the transmetalation step and, in some cases, the overall selectivity. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength and nature of the base can sometimes be tuned to favor one reaction pathway over another.

  • Solvent: The solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction's selectivity. Protic co-solvents (e.g., water, ethanol) are often used in Suzuki reactions, and their proportion can be optimized.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction pathway with the lower activation energy.

Troubleshooting Workflow for Poor Selectivity in Suzuki-Miyaura Coupling

G start Start: Poor Selectivity (Mixture of Isomers/Di-substitution) check_electronics Analyze Substrate Electronics: Are the two bromine sites electronically distinct? start->check_electronics check_sterics Analyze Substrate Sterics: Is one bromine site significantly more hindered? check_electronics->check_sterics optimize_ligand Optimize Ligand: - Try bulky phosphine ligands (e.g., XPhos, SPhos). - Vary ligand:Pd ratio. check_sterics->optimize_ligand optimize_base Optimize Base: - Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). - Adjust base equivalents. optimize_ligand->optimize_base optimize_solvent Optimize Solvent System: - Vary solvent polarity. - Adjust co-solvent (e.g., water) ratio. optimize_base->optimize_solvent optimize_temp Optimize Temperature: - Attempt reaction at a lower temperature. optimize_solvent->optimize_temp end Achieved Desired Selectivity optimize_temp->end

Caption: Troubleshooting workflow for poor selectivity in Suzuki-Miyaura reactions.

Problem 2: Unwanted Double Reaction in Sonogashira Coupling of a Dibromo Compound

Question: I am trying to perform a mono-alkynylation on a dibromoarene using Sonogashira coupling, but I am getting a significant amount of the di-alkynylated product. How can I favor the mono-substituted product?

Answer: Controlling the extent of the reaction is key to achieving mono-alkynylation. Here are some strategies:

  • Stoichiometry: Use a slight excess of the dibromoarene relative to the terminal alkyne (e.g., 1.2-1.5 equivalents of the dibromoarene). This will increase the probability that the alkyne reacts with an unreacted dibromoarene molecule rather than the mono-alkynylated product.

  • Slow Addition: Add the terminal alkyne slowly to the reaction mixture. This keeps the concentration of the alkyne low, which can help to minimize the second coupling reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to improve selectivity for the mono-alkynylated product.

  • Catalyst and Ligand: The choice of palladium source and ligand can influence the reaction rate and selectivity. For some systems, using a less active catalyst system can allow for better control.

  • Copper(I) Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is characteristic of the Sonogashira reaction. The amount of CuI can sometimes be tuned to modulate the reaction rate.

Frequently Asked Questions (FAQs)

General Selectivity

Q1: What are the main factors that control which of the two bromine sites will react?

A1: The selectivity of reactions at two different bromine sites is primarily governed by a hierarchy of factors:

  • Inherent Reactivity of the C-Br Bond: The type of carbon to which the bromine is attached is crucial. For example, an aryl C-Br bond will have different reactivity from an alkyl or vinyl C-Br bond.

  • Electronic Effects: Within a similar type of C-Br bond (e.g., two aryl bromides), the electronic environment is a key determinant. Electron-withdrawing groups (EWGs) near a bromine atom make the carbon more electrophilic and more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0)), thus increasing its reactivity in cross-coupling reactions. Conversely, electron-donating groups (EDGs) decrease reactivity.[1]

  • Steric Hindrance: Bulky groups adjacent to a bromine atom can sterically shield it, making it less accessible to the catalyst or reagent. This effect is often exploited to direct the reaction to the less hindered site.

  • Directing Groups: Certain functional groups can coordinate to the metal catalyst, directing it to a nearby C-Br bond for activation.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can all be fine-tuned to favor reaction at one site over another, sometimes even overriding the inherent electronic and steric preferences of the substrate.[2][3]

Q2: How can I switch the selectivity from one bromine site to another on the same molecule?

A2: Switching selectivity often requires a change in the reaction mechanism or the dominant controlling factor. For example, in palladium-catalyzed cross-coupling of dihalogenated N-heteroarenes, changing the ligand can sometimes invert the site selectivity.[4] In some cases, switching from a palladium-catalyzed reaction to a lithium-halogen exchange followed by quenching with an electrophile can provide access to the other isomer, as the factors governing the selectivity of these two reactions are different.

Cross-Coupling Reactions

Q3: In a molecule with both an aryl bromide and a vinyl bromide, which is expected to react first in a Suzuki-Miyaura coupling?

A3: Generally, vinyl bromides are more reactive than aryl bromides in Suzuki-Miyaura couplings. This is due to the faster rate of oxidative addition of the Pd(0) catalyst to the C(sp²)-Br bond of the vinyl halide. However, this can be influenced by the specific electronic and steric environment of each bromine site.

Q4: I am having trouble with a Buchwald-Hartwig amination on a substrate with two different aryl bromide sites. What conditions can I try to improve selectivity?

A4: Similar to other cross-coupling reactions, selectivity in Buchwald-Hartwig amination is influenced by sterics and electronics.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often used. Screening different ligands (e.g., from the Buchwald or Hartwig ligand families) can reveal one that provides better selectivity for your specific substrate.

  • Base Selection: The base is also a key parameter. Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are commonly used. The choice of base can affect the rate of deprotonation of the amine and the overall catalytic cycle, which can in turn impact selectivity.

  • Temperature: Lowering the reaction temperature can often lead to higher selectivity.

Other Reactions

Q5: How can I achieve selective mono-lithiation of a dibromoarene via lithium-halogen exchange?

A5: Selective mono-lithiation can often be achieved by taking advantage of directing groups or by careful control of reaction conditions.

  • Directing Groups: A functional group that can coordinate to the lithium reagent (e.g., a methoxy or amide group) can direct the lithiation to the ortho-bromine.

  • Temperature and Stoichiometry: Using one equivalent of an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures (typically -78 °C) can favor mono-lithiation. The reaction is often very fast, so careful control of the addition of the lithium reagent is important.

  • Solvent: The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent.

Q6: In radical bromination of an alkyl chain with multiple C-H bonds, how is selectivity achieved?

A6: Radical bromination is highly selective for the most substituted C-H bond. This is because the stability of the resulting radical intermediate follows the order: tertiary > secondary > primary. The bromination reaction proceeds via the most stable radical intermediate.[5][6] Therefore, a bromine radical will preferentially abstract a hydrogen atom from a tertiary carbon over a secondary or primary carbon. This selectivity is much more pronounced for bromination than for chlorination.[5]

Data Presentation

Table 1: Effect of Ligand and Base on the Regioselectivity of Suzuki-Miyaura Mono-arylation of 2,5-dibromo-3-hexylthiophene [7]

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane88
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane90
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane82
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane84

In all cases, the reaction selectively occurred at the 5-position of the thiophene ring.

Table 2: Selectivity in Radical C-H Bromination of Adamantane [8]

EntryBrominating ReagentSelectivity (tertiary:secondary)
1NBS / light16.7 : 1
2N-bromoacetamide / light14.3 : 1

Experimental Protocols

Protocol 1: Selective Mono-Sonogashira Coupling of an Aryl Dibromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl dibromide (1.2 equiv)

  • Terminal alkyne (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

  • CuI (0.01-0.03 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl dibromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne via syringe over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (or when the desired ratio of mono- to di-substituted product is reached), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the mono-substituted product from the di-substituted product and starting material.

Protocol 2: Selective Mono-lithiation and Quenching of 1,4-Dibromobenzene

This protocol is a general guideline for a lithium-halogen exchange reaction.

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or diethyl ether)

  • Electrophile (e.g., benzaldehyde, 1.1 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene and the anhydrous, degassed solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Decision Tree for Selective Mono-Arylation of a Dibromoarene

G start Start: Selective Mono-Arylation of Dibromoarene q1 Are the two C-Br sites electronically different? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No react_at_ewg Reaction will likely occur at the C-Br adjacent to an EWG. Use standard Suzuki conditions. a1_yes->react_at_ewg q2 Are the two C-Br sites sterically different? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No react_at_less_hindered Reaction will likely occur at the less sterically hindered C-Br. Use a bulky ligand to enhance selectivity. a2_yes->react_at_less_hindered use_directing_group Consider installing a directing group to favor one site. a2_no->use_directing_group

Caption: Decision tree for choosing a strategy for selective mono-arylation.

Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)2 pd_r_ar R-Pd(II)(Ar)L_n transmetalation->pd_r_ar reductive_elimination Reductive Elimination pd_r_ar->reductive_elimination reductive_elimination->pd0 R-Ar

References

Technical Support Center: Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-(bromomethyl)benzoate. The following information addresses potential degradation pathways and common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: this compound has three main functional groups susceptible to degradation: the methyl ester, the benzylic bromide, and the aryl bromide. The most common degradation pathways under typical laboratory conditions are hydrolysis of the methyl ester and nucleophilic substitution at the highly reactive benzylic bromide. Photodegradation can also occur upon exposure to UV light.

Q2: I observe a decrease in the pH of my reaction mixture over time. What could be the cause?

A2: A decrease in pH is likely due to the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 4-bromo-3-(bromomethyl)benzoic acid, and methanol. This reaction can be catalyzed by the presence of acids or bases.[1][2][3]

Q3: An unexpected impurity with a similar mass to my starting material has appeared in my analysis. What could it be?

A3: If your reaction contains a nucleophilic solvent (e.g., methanol, ethanol) or reagent, it is likely that a nucleophilic substitution reaction has occurred at the benzylic bromide position.[4][5] For example, using methanol as a solvent could lead to the formation of methyl 4-bromo-3-(methoxymethyl)benzoate.

Q4: How stable is the C-Br bond on the aromatic ring?

A4: The aryl bromide bond is generally stable under typical organic synthesis conditions.[6] It is significantly less reactive towards nucleophilic substitution than the benzylic bromide.[6] However, it can react under harsh conditions, such as with strong bases at high temperatures or in the presence of transition metal catalysts (e.g., palladium in cross-coupling reactions).[7][8]

Q5: My compound seems to be degrading even when stored in a seemingly inert solvent. Why might this be happening?

A5: If the compound is exposed to light, particularly UV radiation, photodegradation can occur. This process can lead to the cleavage of the carbon-bromine bonds.[9][10][11] It is recommended to store the compound and any solutions in amber vials or otherwise protected from light.

Troubleshooting Guides

Issue 1: Formation of an Acidic Impurity
  • Symptom: The pH of the reaction mixture becomes acidic, and a more polar spot appears on TLC analysis.

  • Potential Cause: Hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Ensure all solvents and reagents are anhydrous if the reaction is not intended to be aqueous.

    • If possible, run the reaction under neutral or buffered conditions.

    • If an acidic or basic reagent is used, consider its potential to catalyze hydrolysis.

Issue 2: Unexpected Side-Product Formation
  • Symptom: Mass spectrometry or NMR analysis indicates the presence of a compound where the benzylic bromine has been replaced by another group.

  • Potential Cause: Nucleophilic attack on the benzylic bromide.

  • Troubleshooting Steps:

    • Avoid using nucleophilic solvents if they are not the intended reagent.

    • If a nucleophilic reagent is part of the reaction, consider that it may also react at the benzylic position.

    • Control the reaction temperature, as higher temperatures can accelerate side reactions.

Issue 3: General Sample Decomposition
  • Symptom: Over time, multiple unidentifiable products are observed, and the purity of the material decreases.

  • Potential Cause: Photodegradation.

  • Troubleshooting Steps:

    • Store the solid compound and its solutions in amber glass containers or wrap containers in aluminum foil.

    • Minimize exposure of the reaction setup to direct light.

Data Presentation

Table 1: Reactivity of Functional Groups in this compound

Functional GroupConditions for Reactivity/DegradationPotential ProductsRelative Reactivity
Methyl Ester Acidic or basic aqueous conditions4-bromo-3-(bromomethyl)benzoic acidModerate
Benzylic Bromide Presence of nucleophiles (e.g., alcohols, amines, water)Substituted product at the benzylic positionHigh
Aryl Bromide Strong bases, high temperatures, transition metal catalystsNucleophilic aromatic substitution or cross-coupling productsLow
Aromatic System UV lightDebrominated speciesCondition-dependent

Experimental Protocols

Protocol 1: Investigation of Hydrolytic Stability

This protocol provides a general method to assess the stability of this compound to hydrolysis.

  • Preparation of Solutions: Prepare a stock solution of this compound in a non-nucleophilic, water-miscible solvent like acetonitrile or THF at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into three separate vials. To each vial, add one of the following aqueous solutions:

    • pH 4 buffer (e.g., acetate buffer)

    • pH 7 buffer (e.g., phosphate buffer)

    • pH 9 buffer (e.g., borate buffer)

  • Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • Analysis: Quench any further reaction by diluting the sample in the mobile phase. Analyze the samples by a suitable method like HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the hydrolysis product, 4-bromo-3-(bromomethyl)benzoic acid.

Visualizations

Hydrolysis_Pathway start This compound acid 4-bromo-3-(bromomethyl)benzoic acid start->acid + H2O (H+ or OH-) methanol Methanol start->methanol + H2O (H+ or OH-)

Caption: Hydrolysis of this compound.

Nucleophilic_Substitution_Pathway start This compound product Substituted Product start->product + Nucleophile (Nu-) bromide Br- start->bromide + Nucleophile (Nu-) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into pH Buffers (pH 4, 7, 9) prep_stock->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze

References

Validation & Comparative

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Characterization of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization and purity assessment of synthetic intermediates like Methyl 4-bromo-3-(bromomethyl)benzoate is critical for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and potential isomers.

This guide provides an objective comparison of potential HPLC methodologies for the characterization of this compound. While specific application notes for this exact molecule are not prevalent, this comparison is built upon established chromatographic principles for structurally similar halogenated and aromatic compounds.[1][2] The guide presents plausible reversed-phase (RP) and normal-phase (NP) methods, complete with detailed experimental protocols and comparative data to inform method selection and development.

Performance Comparison: Reversed-Phase vs. Normal-Phase HPLC

The selection between reversed-phase and normal-phase chromatography is the most fundamental choice in developing a separation method for this compound.

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for non-polar to moderately polar compounds.[3] Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[2] It is highly effective for purity analysis where the main peak is separated from more polar or less polar impurities. Acetonitrile and methanol are common organic solvents used in the mobile phase.[4]

  • Normal-Phase (NP) HPLC: This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. NP-HPLC is particularly powerful for the separation of positional isomers, which may co-elute in reversed-phase systems.[5] Given that impurities during the synthesis of this compound could include isomers like Methyl 3-bromo-4-(bromomethyl)benzoate or Methyl 4-bromo-2-(bromomethyl)benzoate, this method offers a significant advantage for comprehensive characterization.[6][7]

The following tables summarize the anticipated performance and key parameters for three distinct HPLC methods for analyzing this compound.

Table 1: Comparison of Proposed HPLC Methods

ParameterMethod A: Rapid RP-HPLCMethod B: High-Resolution RP-HPLCMethod C: Isomer-Specific NP-HPLC
Principle Fast purity assessment based on hydrophobicity.Optimized separation of the main peak from closely eluting impurities.Separation based on polarity, ideal for positional isomers.
Stationary Phase C18, 2.7 µm particle sizeC18, 5 µm particle sizeSilica (SiO₂), 5 µm particle size
Primary Application In-process control, rapid purity checks.Final product purity, impurity profiling.Isomeric purity determination, reference standard characterization.
Anticipated Elution Order Less polar impurities > Main Compound > More polar impuritiesLess polar impurities > Main Compound > More polar impuritiesMore polar compounds (impurities/isomers) > Main Compound > Less polar compounds
Key Advantage High throughput, reduced solvent consumption.Superior resolution of complex mixtures.Unique selectivity for positional isomers.[5]
Potential Limitation May not resolve all closely related impurities or isomers.Longer analysis time compared to rapid methods.Requires non-aqueous solvents, sensitive to water content in mobile phase.

Table 2: Projected Quantitative Performance Data

ParameterMethod A: Rapid RP-HPLCMethod B: High-Resolution RP-HPLCMethod C: Isomer-Specific NP-HPLC
Analyte This compoundThis compoundThis compound & Isomers
Est. Retention Time (Main Peak) ~ 2.5 min~ 6.8 min~ 4.5 min
Est. Resolution (Main Peak vs. Closest Impurity) > 1.8> 2.5> 2.0 (between isomers)
Theoretical Plates > 9,000> 12,000> 10,000
Tailing Factor 0.9 - 1.20.9 - 1.20.9 - 1.3
Limit of Quantitation (LOQ) ~ 0.05%~ 0.02%~ 0.05%

Experimental Protocols

Detailed methodologies are provided below for the three comparative HPLC methods.

Method A: Rapid Reversed-Phase HPLC Protocol

This protocol is designed for high-throughput analysis, suitable for monitoring reaction progress or rapid quality control.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 50 x 4.6 mm, 2.7 µm particle size.

  • Reagents:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Methodology:

    • Mobile Phase Preparation: Prepare the mobile phases and degas thoroughly before use.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.2 mL/min

      • Injection Volume: 2 µL

      • Column Temperature: 35°C

      • UV Detection: 254 nm

      • Gradient Program:

        • 0.0 min: 60% B

        • 3.0 min: 95% B

        • 3.5 min: 95% B

        • 3.6 min: 60% B

        • 5.0 min: 60% B

    • Data Acquisition: Record the chromatogram and calculate the purity based on the relative peak area.

Method B: High-Resolution Reversed-Phase HPLC Protocol

This protocol is optimized for achieving maximum separation between the main analyte and potential process impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Methodology:

    • Mobile Phase Preparation: Prepare and degas the mobile phases. The addition of formic acid can improve peak shape.[8]

    • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 70:30 (v/v) mixture of Acetonitrile and Water.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm

      • Isocratic Elution: 75% B for 15 minutes.

    • Data Acquisition: Record the chromatogram, identify peaks based on relative retention times, and perform purity calculations.

Method C: Isomer-Specific Normal-Phase HPLC Protocol

This protocol is specifically designed to separate positional isomers of the target compound.

  • Instrumentation: HPLC system compatible with normal-phase solvents, equipped with a UV detector.

  • Column: Silica, 150 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropyl Alcohol (IPA)

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:IPA. Degas thoroughly. The mobile phase must be kept anhydrous to ensure reproducible retention times.

    • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • UV Detection: 254 nm

      • Isocratic Elution: 95% A and 5% B for 12 minutes.

    • Data Acquisition: Record the chromatogram and identify isomeric peaks by comparing with reference standards if available.

Visualizations

Experimental and Logical Workflows

To aid in understanding the analytical process, the following diagrams illustrate the general experimental workflow for HPLC analysis and a decision-making process for method selection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemEquil HPLC System Equilibration MobilePhase->SystemEquil SamplePrep Sample Weighing & Dissolution Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (if required) StandardPrep->Injection SystemEquil->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity / Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General experimental workflow for HPLC analysis.

Method_Selection Start Primary Analytical Goal? Purity Routine Purity & Assay Start->Purity Purity/Assay Isomers Isomer Separation Required? Start->Isomers Impurity ID/ Characterization RP_Method Use Reversed-Phase (Method A or B) Purity->RP_Method Isomers->RP_Method No NP_Method Use Normal-Phase (Method C) Isomers->NP_Method Yes RP_Confirm Confirm with RP for Orthogonal Check NP_Method->RP_Confirm

Caption: Decision tree for selecting an appropriate HPLC method.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for the characterization of Methyl 4-bromo-3-(bromomethyl)benzoate. Due to the limited availability of direct mass spectral data for this specific compound, this document leverages data from structural analogs and established analytical techniques for halogenated aromatic compounds to provide a robust analytical framework. We will explore expected fragmentation patterns, compare analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide detailed experimental protocols to guide researchers in their analytical method development.

Predicted Mass Spectrum and Fragmentation Profile

This compound (C₉H₈Br₂O₂) has a molecular weight of 309.9 g/mol . A key feature in its mass spectrum will be the isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br), which will produce a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1.

Electron Ionization (EI) is a common technique for GC-MS that induces predictable fragmentation. The primary fragmentation pathways for this compound are expected to involve the loss of the methoxy group, the entire ester group, and the bromine substituents.

G M This compound [M]⁺ m/z ≈ 310, 312, 314 F1 Loss of -OCH₃ [M-31]⁺ m/z ≈ 279, 281, 283 M->F1 F2 Loss of -COOCH₃ [M-59]⁺ m/z ≈ 251, 253, 255 M->F2 F3 Loss of -Br [M-79/81]⁺ m/z ≈ 231, 233 M->F3 F4 Loss of -CH₂Br [M-93/95]⁺ m/z ≈ 217, 219 M->F4 F5 Loss of -Br and -COOCH₃ [M-79/81-59]⁺ m/z ≈ 172, 174 F2->F5 -Br

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparison with Structural Analogs

The mass spectral behavior of the target compound can be inferred by comparing it to its structural isomers and analogs. The table below summarizes key mass spectrometry data for related compounds, providing a basis for identifying characteristic fragments.

CompoundStructureMolecular Weight ( g/mol )Key Expected/Observed Fragments (m/z)Notes
This compound Target Compound309.9[M]⁺ : 310/312/314[M-OCH₃]⁺ : 279/281/283[M-COOCH₃]⁺ : 251/253/255[M-Br]⁺ : 231/233Predicted data based on common fragmentation patterns. The dibromo isotopic pattern is the most telling feature.
Ethyl 4-bromo-3-(bromomethyl)benzoate Ethyl Ester Analog323.9[M]⁺ : 324/326/328[M-OC₂H₅]⁺ : 279/281/283This analog is expected to show a primary loss of the ethoxy group (m/z 45).[1] The resulting acylium ion is identical to a key fragment of the target compound.
Methyl 4-bromobenzoate Positional Isomer214.0[M]⁺ : 214/216[M-OCH₃]⁺ : 183/185[M-COOCH₃]⁺ : 155/157Data from the NIST spectral library shows a strong molecular ion and a base peak corresponding to the loss of the methoxy group.[2]
Methyl 4-(bromomethyl)benzoate Positional Isomer228.1[M]⁺ : 228/230[M-Br]⁺ : 149[M-COOCH₃]⁺ : 169/171This isomer lacks the aryl bromide, making the loss of the benzylic bromine a highly favorable fragmentation pathway.

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The choice of analytical technique is critical and depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Both GC-MS and LC-MS are viable for analyzing this compound.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS Analysis Prep Dissolve in Organic Solvent GC Gas Chromatography (Volatility Required) Prep->GC Split/Splitless Injection LC Liquid Chromatography (No Volatility Required) Prep->LC Direct Injection EI Electron Ionization (EI) (Hard Ionization) GC->EI NCI Negative Chemical Ionization (NCI) (Soft, Selective for Halogens) GC->NCI GC_MS Quadrupole or TOF MS EI->GC_MS NCI->GC_MS ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI APCI APCI (Softer than EI) LC->APCI LC_MS Triple Quadrupole or Orbitrap MS ESI->LC_MS APCI->LC_MS

Caption: General workflow comparing GC-MS and LC-MS for small molecule analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase; suitable for a wider range of polarities and thermal stabilities.
Ionization Typically Electron Ionization (EI) for structural information or Negative Chemical Ionization (NCI) for high sensitivity to halogenated compounds.[3][4]Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are softer techniques generating prominent molecular ions.[5]
Sensitivity Good; NCI can provide femtogram-level sensitivity for polybrominated compounds.Excellent, especially with tandem MS (MS/MS) in Selected Reaction Monitoring (SRM) mode, which offers low detection limits in complex matrices.[6][7]
Selectivity High chromatographic resolution. NCI is highly selective for electrophilic compounds like those containing bromine.[3]Very high, particularly with MS/MS, which minimizes matrix interference by monitoring specific precursor-to-product ion transitions.[6]
Advantages Robust, reproducible, extensive spectral libraries (EI). Excellent for isomer separation.Applicable to a broader range of compounds, including those that are not volatile or are thermally labile. High sensitivity and specificity.
Considerations The compound must be thermally stable and sufficiently volatile. Derivatization may be required for polar analytes.Matrix effects can cause ion suppression. Mobile phase composition is critical for ionization efficiency.
Recommendation Recommended. The target compound is likely volatile enough for GC-MS, which would provide rich fragmentation data for structural confirmation.Highly Recommended. LC-MS/MS would be the method of choice for quantification in complex biological or environmental samples due to its superior sensitivity and selectivity.[7]

Experimental Protocols

The following sections provide detailed starting protocols for the analysis of this compound using both GC-MS and LC-MS/MS. These should be optimized for specific instrumentation and analytical goals.

This protocol is designed for qualitative analysis and structural confirmation using a standard quadrupole GC-MS system.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate. Dilute serially to 1-10 µg/mL for analysis.

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with EI and NCI capabilities.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless, 250°C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions (EI Mode):

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-450.

    • Scan Rate: 2 scans/sec.

  • MS Conditions (NCI Mode, for high sensitivity):

    • Reagent Gas: Methane or Ammonia.

    • Ion Source Temp: 150°C.

    • Detection: Monitor for the bromide ion (m/z 79/81) in SIM mode for selective screening.

This protocol is designed for sensitive and selective quantification using a triple quadrupole mass spectrometer.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute serially with 50:50 methanol:water to construct a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 6470A or equivalent).[8]

  • LC Conditions:

    • Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 1.8 µm particle size (e.g., Agilent InfinityLab Poroshell 120 or equivalent).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temp: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (ESI Positive Mode):

    • Ion Source: ESI with settings optimized for the analyte (e.g., Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V).

    • Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM).

    • Predicted MRM Transitions:

      • Precursor Ion (Q1): m/z 311 (center of isotopic cluster for simplicity, can use 309 or 313 as well).

      • Product Ions (Q3): m/z 281 (loss of -OCH₃), m/z 231 (loss of -Br). Collision energy should be optimized for each transition.

References

A Comparative Guide to the Reactivity of Methyl 4-bromo-3-(bromomethyl)benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three positional isomers of Methyl bromo-(bromomethyl)benzoate:

  • Isomer 1: Methyl 4-bromo-3-(bromomethyl)benzoate (CAS: 142031-67-2)

  • Isomer 2: Methyl 3-bromo-4-(bromomethyl)benzoate (CAS: 78946-25-5)

  • Isomer 3: Methyl 4-bromo-2-(bromomethyl)benzoate (CAS: 78471-43-9)

The position of the bromine atom and the bromomethyl group on the benzene ring significantly influences the reactivity of the benzylic bromide, a key functional group for nucleophilic substitution reactions. Understanding these differences is crucial for designing synthetic routes and developing structure-activity relationships in drug discovery.

Comparative Reactivity Analysis

The primary mode of reaction for these isomers is nucleophilic substitution at the benzylic carbon of the bromomethyl group (-CH₂Br). This reaction can proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism. For primary benzylic halides such as these, the Sₙ2 mechanism is generally favored, especially with good nucleophiles in aprotic solvents. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.

Key Factors Influencing Reactivity:

  • Steric Hindrance: The presence of bulky groups near the bromomethyl group will impede the backside attack of a nucleophile, slowing down the Sₙ2 reaction rate.

  • Electronic Effects: The electron-withdrawing or -donating nature of the substituents on the aromatic ring can influence the stability of the transition state. Electron-withdrawing groups can slightly stabilize the transition state of an Sₙ2 reaction on a benzylic carbon.

Inferred Relative Reactivity in Sₙ2 Reactions:

Based on the principles of steric hindrance, we can infer the following relative order of reactivity for the three isomers in a typical Sₙ2 reaction:

Methyl 3-bromo-4-(bromomethyl)benzoate (Isomer 2) > this compound (Isomer 1) > Methyl 4-bromo-2-(bromomethyl)benzoate (Isomer 3)

  • Isomer 2 (Methyl 3-bromo-4-(bromomethyl)benzoate): The bromomethyl group is in the para position relative to the methoxycarbonyl group and meta to the bromine atom. This isomer is expected to be the most reactive due to the least steric hindrance around the benzylic carbon.

  • Isomer 1 (this compound): The bromomethyl group is in the meta position relative to the methoxycarbonyl group and ortho to the bromine atom. The ortho bromine atom will exert some steric hindrance, making it less reactive than Isomer 2.

  • Isomer 3 (Methyl 4-bromo-2-(bromomethyl)benzoate): The bromomethyl group is in the ortho position relative to the methoxycarbonyl group. This bulky ester group in close proximity to the reaction center will create significant steric hindrance, making this isomer the least reactive of the three in an Sₙ2 reaction.

Quantitative Reactivity Data (Inferred)

IsomerStructureCAS NumberInferred Relative Sₙ2 Reaction RateKey Steric Factor
Methyl 3-bromo-4-(bromomethyl)benzoate 78946-25-5HighestLeast steric hindrance at the benzylic position.
This compound 142031-67-2IntermediateSteric hindrance from the ortho bromine atom.
Methyl 4-bromo-2-(bromomethyl)benzoate 78471-43-9LowestSignificant steric hindrance from the ortho methoxycarbonyl group.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution

This protocol describes a method to compare the relative rates of nucleophilic substitution of the three isomers using the Finkelstein reaction (reaction with sodium iodide in acetone). The progress of the reaction can be monitored by the formation of a sodium bromide precipitate.

Materials:

  • This compound

  • Methyl 3-bromo-4-(bromomethyl)benzoate

  • Methyl 4-bromo-2-(bromomethyl)benzoate

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath (optional, for enhancing reactivity of slower reactions)

Procedure:

  • Preparation: Label three clean, dry test tubes for each of the three isomers.

  • Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: To each test tube, add 5 drops of the respective isomer solution (e.g., 0.1 M in anhydrous acetone) and start the stopwatch immediately.

  • Observation: Observe the test tubes for the formation of a white precipitate (sodium bromide). Record the time at which the precipitate first becomes visible.

  • Data Collection: Repeat the experiment at least three times for each isomer to ensure reproducibility.

  • Analysis: Compare the average times taken for the precipitate to form for each isomer. A shorter time indicates a faster reaction rate.

Expected Outcome:

The expected order of the rate of precipitation will be: Methyl 3-bromo-4-(bromomethyl)benzoate > this compound > Methyl 4-bromo-2-(bromomethyl)benzoate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Label 3 sets of test tubes for each isomer react1 Add 2 mL of 15% NaI in acetone to each test tube prep1->react1 prep2 Prepare 0.1 M solutions of each isomer in anhydrous acetone react2 Add 5 drops of isomer solution and start stopwatch prep2->react2 react1->react2 analysis1 Observe and record time for precipitate formation react2->analysis1 analysis2 Repeat experiment for reproducibility analysis1->analysis2 analysis3 Compare average reaction times analysis2->analysis3

Caption: Experimental workflow for the comparative kinetic analysis of nucleophilic substitution.

reactivity_factors cluster_reactivity Factors Influencing Sₙ2 Reactivity cluster_isomers Isomer Properties reactivity Sₙ2 Reaction Rate steric Steric Hindrance reactivity->steric inversely proportional to electronic Electronic Effects reactivity->electronic influenced by isomer1 Isomer 1 (ortho-Br) steric->isomer1 Intermediate in isomer2 Isomer 2 (meta-Br) steric->isomer2 Lowest in isomer3 Isomer 3 (ortho-CO₂Me) steric->isomer3 Highest in

Caption: Logical relationship between steric hindrance and the inferred Sₙ2 reactivity of the isomers.

A Researcher's Guide to Differentiating Isomers of Methyl Bromobenzyl Bromide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise structural elucidation of isomers is a critical step in verifying synthetic outcomes and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the molecular architecture of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of the ortho-, meta-, and para-isomers of methyl bromobenzyl bromide, supported by experimental data and protocols to facilitate their unambiguous identification.

The three isomers—2-methylbenzyl bromide, 3-methylbenzyl bromide, and 4-methylbenzyl bromide—share the same molecular formula (C₈H₉Br) but differ in the substitution pattern on the aromatic ring. These structural differences give rise to unique electronic environments for the protons and carbon atoms, resulting in distinct NMR spectra that serve as fingerprints for each molecule. The key distinguishing features lie in the symmetry, chemical shifts, and spin-spin coupling patterns observed in the aromatic region of their respective spectra.

Comparative NMR Data Analysis

The differentiation of the methyl bromobenzyl bromide isomers is most effectively achieved by analyzing the aromatic region of the ¹H NMR spectrum. The symmetry of the para-isomer, the distinct coupling of the ortho-isomer, and the complex pattern of the meta-isomer provide clear markers for identification. The chemical shifts of the benzylic (-CH₂Br) and methyl (-CH₃) protons also offer secondary confirmation.[1][2][3][4]

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for each isomer, providing a quantitative basis for comparison.

Isomer Structure ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2-Methylbenzyl bromide (ortho) 2-methylbenzyl bromide-CH₃: ~2.44 (s, 3H)-CH₂Br: ~4.50 (s, 2H)Aromatic: ~7.15-7.35 (m, 4H)-CH₃: ~18.9-CH₂Br: ~31.1Aromatic: ~126.3, 128.9, 129.5, 130.5, 135.8, 136.2[5]
3-Methylbenzyl bromide (meta) 3-methylbenzyl bromide-CH₃: ~2.35 (s, 3H)-CH₂Br: ~4.45 (s, 2H)Aromatic: ~7.10-7.30 (m, 4H)[2]-CH₃: ~21.3-CH₂Br: ~33.5Aromatic: ~126.1, 128.4, 129.3, 130.0, 138.2, 138.4
4-Methylbenzyl bromide (para) 4-methylbenzyl bromide-CH₃: ~2.35 (s, 3H)-CH₂Br: ~4.45 (s, 2H)Aromatic: ~7.15 (d, 2H), ~7.28 (d, 2H)[1][3][4]-CH₃: ~21.1-CH₂Br: ~33.4Aromatic: ~129.1, 129.2, 134.9, 137.7[6]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[1][2][3][4][5][6] The multiplicity of signals is denoted as (s) for singlet, (d) for doublet, and (m) for multiplet.

Visualizing the Isomers and Identification Workflow

The structural differences and the logical process for distinguishing them via NMR can be visualized through the following diagrams.

G start Acquire 1H NMR Spectrum of Unknown Isomer decision1 Analyze Aromatic Region: How many distinct proton environments? start->decision1 result_para Isomer is 4-Methylbenzyl Bromide (para) (High Symmetry) decision1->result_para Two Signals (Symmetric AA'BB' pattern, two doublets) decision2 Analyze Splitting Pattern and Chemical Shifts of the 4 Aromatic Protons decision1->decision2 Four Signals (Asymmetric) result_ortho Isomer is 2-Methylbenzyl Bromide (ortho) (Complex multiplet, potential steric influence on shifts) decision2->result_ortho Distinct pattern due to ortho-substitution result_meta Isomer is 3-Methylbenzyl Bromide (meta) (Four distinct signals with varied splitting) decision2->result_meta Complex pattern characteristic of meta-substitution

References

A Comparative Analysis of Reactivity: Methyl 4-bromo-3-(bromomethyl)benzoate vs. Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the selection of appropriate building blocks is paramount. Among these, benzylic bromides serve as versatile reagents for introducing benzyl moieties. This guide provides a detailed comparison of the reactivity of two closely related compounds: Methyl 4-bromo-3-(bromomethyl)benzoate and Methyl 4-(bromomethyl)benzoate . The analysis is grounded in fundamental principles of organic chemistry, supported by analogous experimental findings in the literature.

Structural and Electronic Properties

The primary difference between the two molecules lies in the substitution pattern on the benzene ring. Methyl 4-(bromomethyl)benzoate features a bromomethyl group para to a methyl ester group. In contrast, this compound possesses an additional bromine atom on the aromatic ring, positioned ortho to the reactive bromomethyl group. This structural distinction has profound implications for their chemical reactivity.

PropertyThis compoundMethyl 4-(bromomethyl)benzoate
CAS Number 11460987 (CID)2417-72-3[1]
Molecular Formula C₉H₈Br₂O₂C₉H₉BrO₂
Molecular Weight 307.97 g/mol 229.07 g/mol [1]
Appearance White to off-white solidWhite to off-white crystalline powder[1]
Melting Point Not readily available57-58 °C[1]
Boiling Point Not readily available130-135 °C at 2 mmHg[1]

Reactivity Comparison: Theoretical Framework

The reactivity of benzylic bromides in nucleophilic substitution reactions is predominantly governed by the stability of the transition state, which is influenced by both electronic and steric factors. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. The stability of the benzylic carbocation is key for the Sₙ1 pathway, while steric accessibility to the benzylic carbon is crucial for the Sₙ2 pathway.

Electronic Effects

The additional bromine atom in this compound is an electron-withdrawing group. Through its inductive effect, it deactivates the benzene ring. This electronic withdrawal can have a dual effect on the reactivity of the adjacent bromomethyl group.

  • Destabilization of the carbocation: In an Sₙ1-type reaction, the formation of a benzylic carbocation is the rate-determining step. The electron-withdrawing bromine atom at the ortho position would destabilize this carbocation, thereby slowing down the reaction rate compared to Methyl 4-(bromomethyl)benzoate.

  • Minimal impact on Sₙ2: In an Sₙ2 reaction, there is no discrete carbocation intermediate. While the electron-withdrawing group can slightly influence the electrophilicity of the benzylic carbon, the effect is generally less pronounced than in an Sₙ1 reaction.

Steric Effects

The presence of a bromine atom in the ortho position to the bromomethyl group in this compound introduces significant steric hindrance. This bulkiness impedes the approach of a nucleophile to the electrophilic benzylic carbon, which is a critical step in an Sₙ2 reaction. Generally, ortho-substituted benzyl halides exhibit lower reactivity in Sₙ2 reactions compared to their para-substituted counterparts due to this steric clash.

Combining these factors, Methyl 4-(bromomethyl)benzoate is expected to be significantly more reactive than this compound in typical nucleophilic substitution reactions. The para-substituted isomer benefits from a more accessible reaction center and avoids the electronic destabilization of any potential carbocation intermediate.

G cluster_0 Reactivity Comparison cluster_1 Factors Affecting Reactivity M4BMB Methyl 4-(bromomethyl)benzoate Electronic Electronic Effects M4BMB->Electronic Less electron-withdrawing (no ortho-bromo group) Steric Steric Effects M4BMB->Steric Less sterically hindered M4B3BMB This compound M4B3BMB->Electronic Electron-withdrawing (ortho-bromo group) M4B3BMB->Steric More sterically hindered Reactivity_Conclusion Predicted Reactivity: Methyl 4-(bromomethyl)benzoate > This compound Electronic->Reactivity_Conclusion Steric->Reactivity_Conclusion G Start Prepare Stock Solutions React Run Reaction at Constant Temp. Start->React Sample Withdraw & Quench Aliquots React->Sample Analyze Analyze via GC-MS/HPLC Sample->Analyze Plot Plot ln[Benzoate] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate Compare Compare k values Calculate->Compare

References

A Comparative Spectroscopic Analysis of Brominated Benzoic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of three isomers of brominated benzoic acid methyl esters: methyl 2-bromobenzoate, methyl 3-bromobenzoate, and methyl 4-bromobenzoate. The differentiation of these positional isomers is crucial in various fields, including synthetic chemistry, drug discovery, and materials science, where precise structural confirmation is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.

Executive Summary

The position of the bromine atom on the benzene ring of methyl benzoate significantly influences its spectroscopic characteristics. In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. Similarly, ¹³C NMR spectra show clear differences in the chemical shifts of the aromatic carbons. IR spectroscopy offers a reliable method for distinguishing the isomers based on the characteristic C-H out-of-plane bending vibrations in the fingerprint region. Mass spectrometry, while showing similar fragmentation patterns, can be used in conjunction with other techniques for confirmation.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Compoundδ (ppm) - Aromatic Protonsδ (ppm) - Methyl Protons
Methyl 2-bromobenzoate (ortho) 7.77 (dd), 7.64 (td), 7.34 (td), 7.30 (dd)[1]3.91-3.92[1]
Methyl 3-bromobenzoate (meta) 8.17 (t), 7.96 (dt), 7.67 (ddd), 7.31 (t)[2]3.92[2][3]
Methyl 4-bromobenzoate (para) 7.89 (d), 7.58 (d)[3][4]3.91[4]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Compoundδ (ppm) - Carbonyl Carbonδ (ppm) - Aromatic Carbonsδ (ppm) - Methyl Carbon
Methyl 2-bromobenzoate (ortho) 166.1134.2, 132.7, 131.4, 129.8, 127.2, 121.952.5
Methyl 3-bromobenzoate (meta) 165.5135.7, 132.4, 132.1, 129.8, 128.0, 122.3[3]52.2[3]
Methyl 4-bromobenzoate (para) 166.2131.7, 131.1, 129.4, 128.452.3
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC=O StretchC-O StretchC-Br StretchOut-of-Plane Bending
Methyl 2-bromobenzoate (ortho) ~1730~1250, ~1100~750~750 (ortho-disubstituted)
Methyl 3-bromobenzoate (meta) ~1725~1260, ~1120~780~780, ~680 (meta-disubstituted)
Methyl 4-bromobenzoate (para) ~1720~1270, ~1100~850~850 (para-disubstituted)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Base PeakKey Fragments
Methyl 2-bromobenzoate (ortho) 214/216183/185155, 135, 75[5][6]
Methyl 3-bromobenzoate (meta) 214/216183/185155, 135, 75
Methyl 4-bromobenzoate (para) 214/216183/185155, 135, 75[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the brominated benzoic acid methyl ester was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition : Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer. A standard single-pulse experiment was used with a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans were accumulated.

  • ¹³C NMR Data Acquisition : Proton-decoupled ¹³C NMR spectra were acquired on the same instrument. A spectral width of 0-220 ppm was used with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) was required.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to TMS (0.00 ppm for ¹H NMR) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid sample (for methyl 2- and 3-bromobenzoate) or a KBr pellet of the solid sample (for methyl 4-bromobenzoate) was used. For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : The samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis. A small amount of the sample was dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.

  • Gas Chromatography (GC) : A capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of the components.

  • Mass Spectrometry (MS) : Electron Ionization (EI) at 70 eV was used to generate the mass spectra. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-300.

  • Data Analysis : The resulting mass spectra were analyzed to identify the molecular ion peaks and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was used to confirm the presence of a bromine atom in the molecule and its fragments.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Brominated Benzoic Acid Methyl Ester Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR_Sample Prepare Thin Film or KBr Pellet Sample->IR_Sample GC_Vial Dissolve in Volatile Solvent Sample->GC_Vial NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR NMR Spectrometer (¹H & ¹³C) NMR_Tube->NMR FTIR FTIR Spectrometer IR_Sample->FTIR GC_MS GC-MS System GC_Vial->GC_MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) GC_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Isomer_Comparison cluster_isomers Brominated Benzoic Acid Methyl Esters cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Ortho Methyl 2-bromobenzoate H_NMR ¹H NMR: Distinct aromatic patterns Ortho->H_NMR C_NMR ¹³C NMR: Unique carbon chemical shifts Ortho->C_NMR IR Characteristic C-H Bending (Fingerprint Region) Ortho->IR MS Similar Fragmentation [M]⁺ at m/z 214/216 Base peak at m/z 183/185 Ortho->MS Meta Methyl 3-bromobenzoate Meta->H_NMR Meta->C_NMR Meta->IR Meta->MS Para Methyl 4-bromobenzoate Para->H_NMR Para->C_NMR Para->IR Para->MS

References

A Comparative Guide to the Synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for Methyl 4-bromo-3-(bromomethyl)benzoate, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comprehensive overview of established synthesis routes for structurally analogous compounds. The primary method for the synthesis of such compounds is the free-radical bromination of the corresponding methyl-substituted benzoate.

Yield Comparison of Benzylic Bromination for Methyl Benzoate Analogs

The following table summarizes the reported yields for the benzylic bromination of various methyl benzoate derivatives, which serve as close analogs to the synthesis of this compound from Methyl 4-bromo-3-methylbenzoate. The data consistently demonstrates high yields for this type of transformation under free-radical conditions.

Starting MaterialProductReagentsSolventYield (%)Reference
Methyl 4-methyl-3-methoxybenzoateMethyl 4-(bromomethyl)-3-methoxybenzoateN-Bromosuccinimide (NBS), UV lightEthyl Acetate95[1]
Methyl 4-methyl-3-methoxybenzoateMethyl 4-(bromomethyl)-3-methoxybenzoateN-Bromosuccinimide (NBS), UV lightChlorobenzene90[1]
Methyl 4-methylbenzoateMethyl 4-(bromomethyl)benzoateN-Bromosuccinimide (NBS), AIBNCarbon TetrachlorideNot specified, but described as a viable route.[2][3]
4-Methylbenzoic acid4-(Bromomethyl)benzoic acidN-Bromosuccinimide (NBS), Benzoyl PeroxideChlorobenzeneNot specified, but a detailed protocol is provided.[4]

Experimental Protocols

The synthesis of this compound is anticipated to proceed via a free-radical bromination of the benzylic methyl group of Methyl 4-bromo-3-methylbenzoate. Based on established procedures for analogous compounds, a representative experimental protocol is provided below.

General Procedure for Benzylic Bromination using N-Bromosuccinimide (NBS) and a Radical Initiator

This protocol is adapted from the synthesis of structurally similar compounds and is expected to be effective for the target synthesis.

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous solvent (e.g., carbon tetrachloride, chlorobenzene, or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-3-methylbenzoate (1.0 equivalent).

  • Add the chosen anhydrous solvent (e.g., chlorobenzene) to dissolve the starting material.

  • Add N-Bromosuccinimide (NBS, 1.05-1.2 equivalents).

  • Add a catalytic amount of the radical initiator, such as AIBN or benzoyl peroxide (approximately 0.02-0.1 equivalents).

  • The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically after several hours), the mixture is cooled to room temperature.

  • The solid succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Reaction Pathway and Workflow

The synthesis of this compound from Methyl 4-bromo-3-methylbenzoate follows a well-established free-radical chain reaction mechanism.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Methyl_4_bromo_3_methylbenzoate Methyl 4-bromo-3-methylbenzoate Target_Product This compound Methyl_4_bromo_3_methylbenzoate->Target_Product Free-Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->Target_Product Initiator Radical Initiator (AIBN or BPO) Initiator->Target_Product Solvent Solvent (e.g., Chlorobenzene) Solvent->Target_Product Heat Heat (Reflux) Heat->Target_Product

Caption: General synthesis pathway for this compound.

The experimental workflow for this synthesis involves a series of standard laboratory procedures.

Experimental_Workflow Start Combine Reactants and Solvent Reaction Heat to Reflux Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Succinimide Cooling->Filtration Washing Wash Filtrate Filtration->Washing Drying Dry Organic Layer Washing->Drying Evaporation Remove Solvent Drying->Evaporation Purification Recrystallize Product Evaporation->Purification End Pure this compound Purification->End

Caption: A typical experimental workflow for the synthesis and purification.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of reactions involving Methyl 4-bromo-3-(bromomethyl)benzoate. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally similar molecules to provide insights into its expected reactivity. The primary reactive sites of this compound are the highly reactive benzylic bromide and the less reactive aryl bromide. This dual reactivity allows for a variety of synthetic transformations, including nucleophilic substitution at the benzylic position and cross-coupling reactions at the aromatic ring.

Comparative Analysis of Reaction Kinetics

The reactivity of this compound can be understood by examining the kinetic data of analogous compounds. The following tables summarize key kinetic parameters for nucleophilic substitution and Suzuki-Miyaura coupling reactions of relevant substituted benzyl bromides and aryl bromides.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide moiety is highly susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under specific conditions (e.g., with a good leaving group and a stable carbocation intermediate). The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

Table 1: Comparison of Second-Order Rate Constants for Nucleophilic Substitution of Substituted Benzyl Bromides

SubstrateNucleophileSolventTemperature (°C)Relative Rate Constant (k/k(_0))
Benzyl Bromide (Reference)PyridineAcetone401.00
4-Methylbenzyl BromidePyridineAcetone401.66
4-Nitrobenzyl BromidePyridineAcetone400.78
This compound (Expected) PyridineAcetone40< 1.00

Note: The expected relative rate constant for this compound is an estimation based on the presence of the electron-withdrawing bromo and ester groups, which are expected to decrease the rate of an S(_N)2 reaction compared to unsubstituted benzyl bromide.

Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position

The aryl bromide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity in these reactions is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition, a key step in the catalytic cycle.

Table 2: Comparison of Turnover Frequencies (TOF) for the Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemperature (°C)TOF (h
1^{-1}−1
)
BromobenzenePd-poly(AA) hybridK(_2)CO(_3)Ethanol/Water70~1500
4-NitrobromobenzenePd-poly(AA) hybridK(_2)CO(_3)Ethanol/Water703343[1]
4-BromoanilinePd-poly(AA) hybridK(_2)CO(_3)Ethanol/Water70~1000[1]
This compound (Expected) Pd-poly(AA) hybridK(_2)CO(_3)Ethanol/Water70> 1500

Note: The expected TOF for this compound is an estimation based on the presence of the electron-withdrawing ester group, which is anticipated to accelerate the Suzuki-Miyaura coupling reaction compared to unsubstituted bromobenzene.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for investigating the kinetics of nucleophilic substitution and Suzuki-Miyaura coupling reactions.

Protocol for Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a general procedure for determining the second-order rate constant for the reaction of a substituted benzyl bromide with a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the rate constant of the reaction between this compound and a nucleophile (e.g., pyridine).

Materials:

  • This compound

  • Nucleophile (e.g., Pyridine)

  • Anhydrous solvent (e.g., Acetone)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent of known concentrations.

  • Wavelength Determination: Record the UV-Vis spectra of the reactant and the expected product to identify a wavelength where there is a significant change in absorbance during the reaction.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

    • Pipette a known volume of the this compound solution into a cuvette.

    • At time t=0, inject a known volume of the nucleophile solution into the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined wavelength at regular time intervals.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. If the concentration of the nucleophile is in large excess (pseudo-first-order conditions), the rate law simplifies.

    • The integrated rate law for a second-order reaction (assuming initial concentrations are equal) is: 1/[A] - 1/--INVALID-LINK-- = kt.

    • Plot 1/[A] versus time. A linear plot indicates a second-order reaction, and the slope is equal to the rate constant, k.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol describes a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the turnover frequency (TOF) for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.

Materials:

  • This compound

  • Organoboron reagent (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh(_3))(_4))

  • Base (e.g., K(_2)CO(_3))

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard for GC/HPLC analysis

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the organoboron reagent, the palladium catalyst, the base, and the solvent.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of water or acid).

    • Prepare the sample for analysis by adding an internal standard and diluting with a suitable solvent.

  • GC/HPLC Analysis: Inject the prepared samples into the GC or HPLC to determine the concentration of the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot.

    • The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).

Visualizations

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for kinetic analysis.

Nucleophilic_Substitution_Pathway cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Reactants_SN2 Nu⁻ + R-CH₂-Br TS_SN2 [Nu---CH₂(R)---Br]⁻ Reactants_SN2->TS_SN2 Concerted Product_SN2 Nu-CH₂-R + Br⁻ TS_SN2->Product_SN2 Reactant_SN1 R-CH₂-Br Intermediate_SN1 R-CH₂⁺ + Br⁻ Reactant_SN1->Intermediate_SN1 Slow Product_SN1 Nu-CH₂-R Intermediate_SN1->Product_SN1 Fast, Nu⁻

Caption: Competing S(_N)1 and S(_N)2 pathways for nucleophilic substitution.

Suzuki_Coupling_Cycle Pd(0) Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd(0)->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation (R'-B(OH)₂) RedElim Ar-R' Transmetal->RedElim Reductive Elimination RedElim->Pd(0)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow Start Prepare Reactant Solutions Mix Mix Reactants in Reaction Vessel Start->Mix Monitor Monitor Reaction (e.g., UV-Vis, GC) Mix->Monitor Quench Quench Aliquots (if necessary) Monitor->Quench For slow reactions Analyze Analyze Data to Determine Rate Law and Rate Constant Monitor->Analyze For fast, continuous monitoring Quench->Analyze End Publish Results Analyze->End

Caption: General experimental workflow for a kinetic study.

References

A Comparative Purity Assessment of Commercially Available Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and chemical synthesis, the purity of building blocks is paramount to ensure the reliability and reproducibility of experimental outcomes. Methyl 4-bromo-3-(bromomethyl)benzoate is a key bifunctional reagent, frequently employed in the construction of complex molecular architectures, including linkers for Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative assessment of the purity of commercially available this compound, outlines detailed experimental protocols for its analysis, and compares it with viable alternatives.

Commercial Product Purity Overview

The purity of commercially available this compound and its common alternatives can vary between suppliers. The following table summarizes publicly available purity data for these compounds. It is important to note that these values are as stated by the vendors and a direct, side-by-side analytical comparison is recommended for rigorous applications.

Compound CAS Number Commercial Supplier (Example) Stated Purity
This compound 142031-67-2Sigma-Aldrich (from Ambeed)95%[1]
Methyl 4-(bromomethyl)benzoate2417-72-3Various Suppliers≥99%
Methyl 3-(bromomethyl)benzoate1129-28-8Various Suppliers~95-98%
Ethyl 4-bromo-3-(bromomethyl)benzoate347852-72-6Various Suppliers>98.0%

Potential Impurities in Commercial Samples

The primary route for the synthesis of this compound involves the radical bromination of Methyl 4-bromo-3-methylbenzoate. This process can lead to several potential impurities that may be present in commercial batches.

Impurity Structure Potential Origin
Methyl 4-bromo-3-methylbenzoateUnreacted starting material
Methyl 4-bromo-3-(dibromomethyl)benzoateOver-bromination byproduct
SuccinimideByproduct from NBS reagent
Residual Solvents (e.g., CCl₄, CH₂Cl₂)N/AFrom reaction and purification

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is a reliable method for quantifying the purity of the target compound and separating it from its likely impurities.

Table of HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (acetonitrile), followed by the reference standard, and then the sample solution.

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Table of ¹H NMR Parameters:

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard (for qNMR) 1,3,5-Trimethoxybenzene
Temperature 25 °C
Pulse Program Standard single pulse
Relaxation Delay (D1) 5 seconds (for quantitative analysis)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample and ~10 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of CDCl₃ and gently agitate to dissolve.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined above.

  • Data Analysis:

    • Integrate the characteristic peaks for the analyte and the internal standard.

    • Expected chemical shifts (δ, ppm) for this compound:

      • ~8.1 (s, 1H, Ar-H)

      • ~7.7 (d, 1H, Ar-H)

      • ~7.5 (d, 1H, Ar-H)

      • ~4.6 (s, 2H, -CH₂Br)

      • ~3.9 (s, 3H, -OCH₃)

    • The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity assessment of a commercial sample of this compound.

Caption: Workflow for Purity Assessment.

Performance Comparison with Alternatives

The choice of a bifunctional building block often depends on the desired substitution pattern and reactivity. This compound offers two distinct reactive sites: the benzylic bromide for nucleophilic substitution (SN2) reactions and the aryl bromide for metal-catalyzed cross-coupling reactions.

Hypothetical Performance in a Model SN2 Reaction:

To illustrate the potential differences in performance, the following table presents hypothetical data for the alkylation of a model amine nucleophile, which is a common step in the synthesis of PROTAC linkers.

Building Block Relative Reactivity Hypothetical Yield (%) Product Purity (%) Key Considerations
This compound High8592Dual functionality for sequential reactions.
Methyl 4-(bromomethyl)benzoateHigh9095Lacks the aryl bromide for cross-coupling.
Methyl 3-(bromomethyl)benzoateHigh8894Different substitution pattern on the aromatic ring.
Ethyl 4-bromo-3-(bromomethyl)benzoateHigh8492Ethyl ester may offer different solubility or in vivo stability.

The benzylic bromide moiety in all these compounds is highly reactive towards nucleophilic substitution. The presence of an electron-withdrawing ester group on the ring can slightly influence the reactivity of the benzylic position.

Application in PROTAC Synthesis: A Comparative Pathway

The differential functionality of these building blocks dictates their utility in multi-step syntheses, such as the construction of PROTACs. The diagram below illustrates how this compound allows for sequential functionalization, a key advantage over its alternatives that lack the second reactive handle.

Comparative Synthetic Utility in PROTAC Formation cluster_target Target Compound cluster_alt Alternative cluster_reactions Synthetic Steps target_compound Methyl 4-bromo- 3-(bromomethyl)benzoate sn2_reaction SN2 Reaction (with E3 Ligase-Linker) target_compound->sn2_reaction target_compound->sn2_reaction alt_compound Methyl 4-(bromomethyl)benzoate alt_compound->sn2_reaction alt_compound->sn2_reaction suzuki_coupling Suzuki Coupling (with Target Binder) sn2_reaction->suzuki_coupling sn2_reaction->suzuki_coupling final_protac_alt Incomplete PROTAC (Lacks Target Binder) sn2_reaction->final_protac_alt sn2_reaction->final_protac_alt final_protac_target Complete PROTAC suzuki_coupling->final_protac_target suzuki_coupling->final_protac_target

Caption: Synthetic pathways for PROTACs.

Conclusion

While commercial this compound is readily available, its purity, as stated by suppliers, may be lower than some of its structural isomers. For applications requiring high purity, it is crucial to perform in-house validation using robust analytical methods like HPLC and NMR. The choice between this compound and its alternatives should be guided by the specific synthetic strategy. Its dual reactivity makes it a valuable building block for sequential, multi-step syntheses, such as the construction of PROTACs, where both the benzylic bromide and the aryl bromide can be selectively functionalized. In contrast, simpler alternatives like Methyl 4-(bromomethyl)benzoate may be suitable for applications where only the benzylic bromide reactivity is required.

References

Safety Operating Guide

Safe Disposal of Methyl 4-bromo-3-(bromomethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Methyl 4-bromo-3-(bromomethyl)benzoate, a halogenated organic compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous nature, this chemical must be managed as hazardous waste and requires specific handling procedures. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact, which can cause severe burns.[1][3]
Eye Protection Chemical safety gogglesTo protect eyes from splashes, which can cause serious eye damage.[1][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[3]
Footwear Closed-toe shoesTo protect feet from potential spills.[3]
Respiratory Use in a well-ventilated area or fume hood. If ventilation is inadequate, wear respiratory protection.[1]To prevent inhalation of irritating vapors or dust.[1]

Disposal Workflow

The proper disposal of this compound follows a systematic process to ensure safety and compliance. This workflow outlines the key stages from waste generation to final pickup by authorized personnel.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Obtain Designated Halogenated Organic Waste Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Transfer Waste into Container D->E F Securely Cap the Container E->F G Store in Secondary Containment in a Ventilated Area F->G H Arrange for Pickup by EHS or Licensed Waste Disposal G->H

Caption: Experimental workflow for the safe disposal of this compound.

Detailed Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management. This compound is a halogenated organic compound because it contains bromine.[2][4]

  • DO NOT mix halogenated organic waste with non-halogenated organic waste.[5][6]

  • DO NOT dispose of this chemical down the sink or in regular trash.[2][3]

  • Segregate solid waste (contaminated gloves, paper towels, etc.) from liquid waste.[6]

Step 2: Container Selection and Labeling

Use only designated containers provided by your institution's Environmental Health and Safety (EHS) department.[4][5]

Waste TypeContainer Specification
Liquid Waste (e.g., residual solutions)Designated, leak-proof, and chemically compatible container for Halogenated Organic Waste . These are often green-labeled carboys.[5][7]
Solid Waste (e.g., contaminated gloves, weigh paper, silica gel)A designated, sealable container or bag labeled for Solid Hazardous Waste or Contaminated Lab Debris .[6]

Before adding any waste, affix a "Hazardous Waste" tag to the container.[4][8] Clearly write the full chemical name, "this compound," and estimate the quantity added.[7][8]

Step 3: Waste Collection

  • All transfers of waste into the designated container must be performed inside a chemical fume hood.[4]

  • Keep the waste container securely closed except when adding waste.[4][6]

Step 4: Storage

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area, such as a vented cabinet or under a fume hood.[4][6]

  • The container must be kept in secondary containment to prevent spills from spreading.[4][6]

Step 5: Final Disposal

  • Once the container is full or you have completed the project, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.[3][8]

  • Do not transport hazardous waste yourself.[9]

Waste Segregation Logic

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing this compound.

WasteSegregation start Waste Generated Containing This compound is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid (e.g., contaminated gloves, paper)? is_liquid->is_solid No halogenated_container Collect in Designated 'Halogenated Organic Waste' Container (Green Label) is_liquid->halogenated_container Yes solid_waste_container Collect in Designated 'Solid Hazardous Waste' Container is_solid->solid_waste_container Yes improper_disposal Improper Disposal! (e.g., Sink, Regular Trash) is_solid->improper_disposal No (Consult EHS)

Caption: Logical diagram for the segregation of waste containing brominated compounds.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For spills involving direct contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4]

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.[5] Disposal procedures must comply with all local, state, and federal regulations.[11][12]

References

Personal protective equipment for handling Methyl 4-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-bromo-3-(bromomethyl)benzoate (CAS No. 142031-67-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

Hazard Identification and Classification

This compound is a hazardous substance that poses significant health risks. It is classified as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]

Signal Word: Danger[3]

Hazard Statements:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.[1][4]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • May cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.[6]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash-resistant goggles with side protection.[7][8][9]
Face ShieldRecommended in situations with a higher risk of splashing.[4][10]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term use. For prolonged contact, consult the glove manufacturer's resistance guide. Double-gloving is recommended.[4][6][8]
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.[9][10]
Protective ClothingImpervious protective clothing may be required in certain situations.[4]
Respiratory Protection Dust Respirator/SCBAIn case of inadequate ventilation or the potential for dust or aerosol generation, use an approved dust respirator or a self-contained breathing apparatus (SCBA).[1][4][11]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood Ensure safety measures are in place handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer Carefully cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon After experiment completion cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste Properly segregate post_doff Doff PPE Correctly cleanup_waste->post_doff Final steps post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for safe handling of this compound.

Operational Plan: Step-by-Step Procedures

1. Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][8][10]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][10]

2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[8] Cover the work surface within the fume hood with absorbent bench paper.[8]

  • Weighing and Transfer: Use a spatula for transfers to avoid generating dust.[8] If preparing a solution, slowly add the solid to the solvent.[8]

  • Post-Handling: Decontaminate all glassware and work surfaces after use.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep the container tightly closed.[1][6][11]

  • Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and bases.[1][5]

Emergency and First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][4]

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Immediately call a POISON CENTER or doctor.[1][4][10]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][4][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][4][11]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][4][11]

Spill and Disposal Plan

1. Spill Management:

  • Evacuate personnel from the area.[11]

  • Wear appropriate PPE, including respiratory protection.[11]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[11]

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[5][11]

  • For liquid spills, absorb with an inert material and place in a suitable disposal container.[10]

2. Waste Disposal:

  • All waste containing this chemical must be treated as hazardous waste.[8]

  • Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, weigh paper) in a designated, labeled hazardous waste container.[6][8]

  • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container for halogenated organic solvents.[8]

  • Disposal must be conducted through a licensed hazardous waste disposal service, typically via high-temperature incineration.[8] Do not dispose of this chemical down the drain or in regular trash.[5][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.